molecular formula C11H11NO B092377 1-(1-Methyl-1H-indol-2-yl)ethanone CAS No. 16498-68-3

1-(1-Methyl-1H-indol-2-yl)ethanone

Cat. No.: B092377
CAS No.: 16498-68-3
M. Wt: 173.21 g/mol
InChI Key: SVUKISNBRDNDMF-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-indol-2-yl)ethanone, also known as 2-Acetyl-1,3-dimethylindole, is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . It belongs to the indole class of heterocyclic aromatic compounds, a scaffold of significant interest in medicinal and organic chemistry. Indole derivatives are widely recognized for their diverse pharmacological activities and are frequently explored in drug discovery programs . Researchers value these compounds as versatile building blocks for synthesizing more complex molecules and for investigating new biological pathways. The indole core is a privileged structure in medicinal chemistry, known for its presence in compounds with anti-tubercular, antimicrobial, and anticancer properties . For instance, various indole-based molecules are being studied as inhibitors for targets like DprE1 in Mycobacterium tuberculosis and other bacterial enzymes . As a specified derivative, 1-(1-Methyl-1H-indol-2-yl)ethanone serves as a key synthetic intermediate for researchers developing novel indole-based compounds in these fields. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-methylindol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8(13)11-7-9-5-3-4-6-10(9)12(11)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUKISNBRDNDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344056
Record name 1-(1-Methyl-1H-indol-2-yl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16498-68-3
Record name 1-(1-Methyl-1H-indol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(1-Methyl-1H-indol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

For Research, Scientific, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(1-Methyl-1H-indol-2-yl)ethanone (CAS No. 16498-68-3). As a functionalized indole derivative, this compound serves as a valuable and versatile building block in synthetic organic and medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, known for its presence in numerous pharmacologically active molecules. This guide details the physicochemical and spectroscopic characteristics of the title compound, outlines a robust protocol for its regioselective synthesis, explores its chemical reactivity for further derivatization, and discusses its applications as a key intermediate in the development of complex molecular architectures. Safety and handling protocols are also provided to ensure its proper use in a research setting.

Introduction to 1-(1-Methyl-1H-indol-2-yl)ethanone

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of heterocyclic chemistry and a frequent motif in pharmaceuticals, agrochemicals, and natural products.[1][2] Its unique electronic properties make it a versatile scaffold for chemical modification. 1-(1-Methyl-1H-indol-2-yl)ethanone, also known as 2-acetyl-1-methylindole, is a derivative where the indole nitrogen is protected with a methyl group and an acetyl group is attached at the C2 position.

This specific substitution pattern is of significant interest to synthetic chemists. The N-methylation prevents unwanted side reactions at the nitrogen atom, while the C2-acetyl group serves as a synthetic handle for a multitude of chemical transformations. It functions as a key intermediate in the synthesis of more complex molecules, including the core structures of certain alkaloids and potential therapeutic agents.[3][4][5] The strategic placement of the acetyl group at the less-reactive C2 position, as opposed to the more electronically favored C3 position, makes this compound a non-trivial but highly valuable synthetic precursor.

Figure 1: Chemical Structure of 1-(1-Methyl-1H-indol-2-yl)ethanone

Physicochemical and Spectroscopic Properties

The precise physical and spectroscopic properties are essential for reaction monitoring, quality control, and structural confirmation.

PropertyValue
IUPAC Name 1-(1-Methyl-1H-indol-2-yl)ethanone
Synonyms 2-Acetyl-1-methylindole, 1-Methyl-2-acetylindole
CAS Number 16498-68-3
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Appearance (Expected) Off-white to yellow solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; poorly soluble in water.
Spectroscopic Analysis

While a comprehensive public database of spectra for this specific compound is limited, the expected spectroscopic features can be reliably predicted based on its structure and data from closely related analogs.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

    • Aromatic Protons (4H): Multiplets in the downfield region, typically between δ 7.0-8.0 ppm.[1]

    • Indole C3-H (1H): A singlet or narrow multiplet, expected around δ 6.5-7.0 ppm. Its upfield shift relative to the benzene ring protons is characteristic of the electron-rich pyrrole moiety.

    • N-Methyl Protons (3H): A sharp singlet, typically around δ 3.8-4.0 ppm, due to the deshielding effect of the nitrogen atom.

    • Acetyl Methyl Protons (3H): A sharp singlet in the aliphatic region, expected around δ 2.6-2.8 ppm.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon spectrum would provide confirmation of the carbon skeleton.

    • Carbonyl Carbon (C=O): The ketone carbonyl is the most downfield signal, expected above δ 190 ppm.

    • Aromatic Carbons (8C): Multiple signals in the δ 110-140 ppm range. The C2 carbon bearing the acetyl group would be significantly downfield.

    • N-Methyl Carbon: A signal around δ 30-35 ppm.

    • Acetyl Methyl Carbon: A signal in the upfield region, typically around δ 25-30 ppm.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum is dominated by a few key functional group vibrations.

    • C=O Stretch: A strong, sharp absorption band is the most prominent feature, expected in the range of 1650-1700 cm⁻¹.[1] This confirms the presence of the conjugated ketone.

    • C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

    • C=C Aromatic Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the indole ring.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 173.

    • Fragmentation: A prominent fragment is expected at m/z = 158, corresponding to the loss of the methyl radical (•CH₃) from the acetyl group, forming a stable acylium ion. Another key fragment would be at m/z = 130, resulting from the loss of the entire acetyl group (•COCH₃).

Synthesis and Manufacturing

The synthesis of 1-(1-Methyl-1H-indol-2-yl)ethanone presents a regioselectivity challenge. Standard electrophilic acylation (e.g., Friedel-Crafts) of 1-methylindole overwhelmingly favors substitution at the electron-rich C3 position. Therefore, achieving C2-acylation requires a directed strategy. The most reliable and widely employed method involves a directed ortho-metalation, specifically lithiation at the C2 position, followed by quenching with an acetylating electrophile.

Figure 2: Synthetic Workflow for C2-Acylation of 1-Methylindole

Synthesis_Workflow start 1-Methylindole (Starting Material) step1 C2-Lithiation start->step1 intermediate 1-Methyl-2-lithioindole (Reactive Intermediate) step1->intermediate reagent1 n-BuLi or t-BuLi Anhydrous THF, -78 °C reagent1->step1 step2 Acylation intermediate->step2 product_crude Crude Product Mixture step2->product_crude reagent2 Acetyl Chloride or N,N-Dimethylacetamide -78 °C to RT reagent2->step2 step3 Workup & Purification product_crude->step3 final_product 1-(1-Methyl-1H-indol-2-yl)ethanone (Pure Product) step3->final_product reagent3 1. Quench (NH₄Cl) 2. Extraction (EtOAc) 3. Column Chromatography reagent3->step3

Detailed Experimental Protocol: C2-Lithiation and Acylation

This protocol describes a self-validating system for the regioselective synthesis, including in-process controls and purification steps.

Materials & Reagents:

  • 1-Methylindole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, solution in hexanes, e.g., 2.5 M)

  • Acetyl Chloride (CH₃COCl) or N,N-Dimethylacetamide (DMA)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 1-methylindole (1.0 equivalent). Dissolve it in anhydrous THF (approx. 10 mL per 1 g of indole).

  • Lithiation (Causality: The C2 proton of N-alkylindoles is the most acidic after the N-H proton, allowing for selective deprotonation by a strong organolithium base at low temperature to form the C2-lithiated species). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. Formation of the lithiated intermediate may be accompanied by a color change.

  • Acylation (Causality: The highly nucleophilic C2-lithioindole intermediate readily attacks the electrophilic carbonyl carbon of the acetylating agent). Still at -78 °C, add acetyl chloride (1.2 equivalents) or N,N-dimethylacetamide (1.2 equivalents) dropwise. After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

  • Quenching and Workup: Slowly warm the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 1-(1-Methyl-1H-indol-2-yl)ethanone as a pure solid. Characterize the final product by NMR, IR, and MS to confirm its structure and purity.

Chemical Reactivity and Derivatization

1-(1-Methyl-1H-indol-2-yl)ethanone is a versatile substrate for further chemical modification at several positions. The primary sites of reactivity are the acetyl group and the C3 position of the indole ring.

Figure 3: Key Reaction Pathways for Derivatization

Reactivity_Diagram main 1-(1-Methyl-1H-indol-2-yl)ethanone alpha_sub α-Substitution (e.g., Bromination) main->alpha_sub NBS reduction Carbonyl Reduction main->reduction NaBH₄ condensation Condensation Rxns (e.g., Aldol, Wittig) main->condensation Base, Aldehyde c3_sub C3 Electrophilic Sub. (e.g., Vilsmeier-Haack) main->c3_sub POCl₃, DMF prod_alpha α-Halo Ketone alpha_sub->prod_alpha prod_red Secondary Alcohol reduction->prod_red prod_cond α,β-Unsaturated Ketone or Alkene condensation->prod_cond prod_c3 C3-Functionalized Indole c3_sub->prod_c3

  • Reactions at the Acetyl Group:

    • Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

    • Alpha-Halogenation: The α-protons on the acetyl methyl group can be substituted with halogens (e.g., using N-Bromosuccinimide) to form α-halo ketones, which are valuable precursors for further substitution reactions.

    • Condensation Reactions: The α-protons are acidic and can be deprotonated to form an enolate. This enolate can participate in various carbon-carbon bond-forming reactions, such as aldol condensations with aldehydes or Michael additions to α,β-unsaturated systems.[3]

    • Wittig Reaction: The ketone can be converted into an alkene via the Wittig reaction, providing a route to exocyclic double bonds at the C2 position.

  • Reactions at the Indole Ring:

    • C3 Electrophilic Substitution: Although the C2-acetyl group is electron-withdrawing and deactivates the ring compared to 1-methylindole, the C3 position remains the most nucleophilic site on the ring. It can undergo electrophilic substitution reactions such as formylation (Vilsmeier-Haack reaction) or halogenation under appropriate conditions.

Applications in Research and Drug Discovery

The primary value of 1-(1-Methyl-1H-indol-2-yl)ethanone lies in its role as a molecular scaffold and synthetic intermediate. Its utility has been demonstrated in the synthesis of complex natural product frameworks and potential pharmaceuticals.

  • Building Block for Alkaloids: The compound serves as a key starting material in synthetic routes targeting complex indole alkaloids. For instance, the enolate of 2-acetyl-1-methylindole has been used in conjugate additions to construct the tetracyclic core of the alkaloid Ervitsine.[3]

  • Precursor for Fused Heterocycles: The dual functionality of the ketone and the reactive C3-position allows for annulation strategies, where new rings can be fused onto the indole core. This has been applied in the synthesis of cyclohepta[b]indole structures, which are present in a variety of biologically active natural products like the ambiguine alkaloids.[4][5]

  • Scaffold for Medicinal Chemistry: While direct biological data on this specific molecule is scarce, the 2-acylindole motif is a component of various pharmacologically active compounds. Its derivatives are explored for a range of therapeutic targets. The ability to elaborate the structure from both the acetyl group and the C3 position allows for the generation of diverse chemical libraries for screening in drug discovery programs.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 1-(1-Methyl-1H-indol-2-yl)ethanone is not widely available, data from isomeric and related compounds can be used to establish prudent safety practices. The C3-acylated isomer is classified as toxic if swallowed and causes serious eye irritation.

GHS Hazard Information (Inferred):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3/4H301/H302: Toxic/Harmful if swallowed
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation

Handling & Personal Protective Equipment (PPE):

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

  • Avoid breathing dust or vapors.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents and incompatible materials.

References

  • Bennasar, M.-L., Zulaica, E., Alonso, Y., & Bosch, J. (2003). Conjugate Addition of 2-Acetylindole Enolates to Unsaturated Oxazolopiperidone Lactams. Enantioselective Access to the Tetracyclic Ring System of Ervitsine. Tetrahedron: Asymmetry, 14(4), 469–479.
  • Movsisyan, M., et al. (2025). Cyclohepta[b]indole Core Construction via the Michael Addition/Friedel–Crafts Condensation Sequence. The Journal of Organic Chemistry.
  • Holt, A., et al. (n.d.). Novel aspects in the synthesis and acid-promoted cyclisation of some 2-diazo-2′-(p-tolylsulphonylamino)acetophenones: electrophilic displacement of an arylsulphonyl group from a sulphonamide. Journal of the Chemical Society, Perkin Transactions 1.
  • Gademann, K. (2016). Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design. Accounts of Chemical Research, 49(10), 2276-2286.
  • Chemsrc. (2025, August 20). 1H-Indole-2-carboxaldehyde,1-methyl. Retrieved from [Link]

  • Chemsrc. (2025, September 12). 1-(1H-Indol-2-yl)ethanone. Retrieved from [Link]

  • Katritzky, A. R., et al. (2011). Synthesis of Heterocycles Mediated by Benzotriazole. 2. Bicyclic Systems. Chemical Reviews, 104(5), 2127-2188.
  • Sundberg, R. J. (n.d.). Indoles. Part 2 (Chemistry of Heterocyclic Compounds, Volume 25b). PDF.
  • Gribble, G. W., et al. (2023, February 22). Novel Indole Chemistry in the Synthesis of Heterocycles.
  • Moshang Chemical. (2015, August 21). (1-methyl-1H-indol-2-yl)-acetic acid. Retrieved from [Link]

  • Sharma, P., & Kumar, V. (2009). Bis- and Trisindolylmethanes (BIMs and TIMs). Chemical Reviews, 110(3), 1653-1707.
  • Google Patents. (n.d.). EP0654024A1 - 2-thioindoles (selenoindoles) and related disulfides (selenides) which inhibit protein tyrosine kinases and which have antitumor properties.
  • AIR Unimi. (n.d.). FROM B - AIR Unimi. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of 2-Acylindoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a cornerstone of medicinally relevant scaffolds, and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. Among these, the 2-acylindole framework has emerged as a particularly privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological properties of 2-acylindoles, with a focus on their anticancer, anti-inflammatory, and cannabinoid receptor modulating effects. We delve into the molecular mechanisms underpinning these activities, detail robust experimental protocols for their evaluation, and provide insights into the structure-activity relationships that govern their potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

Introduction: The 2-Acylindole Scaffold - A Privileged Motif in Medicinal Chemistry

The indole ring system is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological properties. The functionalization of the indole core at various positions has led to the development of numerous drugs and clinical candidates. The introduction of an acyl group at the C2-position of the indole ring gives rise to the 2-acylindole scaffold, a structural class that has garnered considerable attention in drug discovery. The presence of the ketone functionality at this position provides a key handle for molecular interactions with various biological targets and serves as a versatile anchor for further chemical modifications, allowing for the fine-tuning of pharmacological profiles. This guide will explore the most prominent and well-documented biological activities of 2-acylindoles, providing a comprehensive overview for researchers in the field.

Anticancer Activity of 2-Acylindoles: Targeting Cellular Proliferation and Survival

2-Acylindoles have demonstrated potent antiproliferative activity against a range of human cancer cell lines, operating through diverse mechanisms that disrupt key cellular processes essential for tumor growth and survival.[1][2]

Mechanism of Action

The anticancer effects of 2-acylindoles are often attributed to their ability to interfere with the microtubule network, inhibit critical enzymes involved in epigenetic regulation, and modulate apoptotic pathways.

A primary mechanism by which certain 2-acylindoles exert their anticancer effects is through the inhibition of tubulin polymerization.[2][3] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] This mode of action is a clinically validated strategy for cancer chemotherapy.

Signaling Pathway: 2-Acylindole-Mediated Tubulin Disruption

Acylindole 2-Acylindole Tubulin β-Tubulin (Colchicine Site) Acylindole->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: 2-Acylindoles can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Emerging evidence suggests that some 2-acylindole derivatives can function as histone deacetylase (HDAC) inhibitors.[5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[6] Inhibition of HDACs results in hyperacetylation of histones, a more open chromatin conformation, and the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis.[7]

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis.[8] Anti-apoptotic members of this family, such as Bcl-2 itself, are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[7] Certain indole-based compounds have been shown to act as BH3 mimetics, binding to the BH3 groove of anti-apoptotic Bcl-2 proteins and thereby liberating pro-apoptotic proteins to initiate the apoptotic cascade.[9] While this mechanism is established for the broader class of indoles, the exploration of 2-acylindoles as direct Bcl-2 inhibitors is an active area of research.[10]

Experimental Protocols for Evaluating Anticancer Activity

A tiered approach is typically employed to characterize the anticancer potential of 2-acylindoles, starting with in vitro cytotoxicity assays and progressing to more complex mechanistic and in vivo studies.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[11]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 2-acylindole compound (typically ranging from nanomolar to micromolar concentrations) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value.

To assess the in vivo anticancer activity of promising 2-acylindole candidates, xenograft models are commonly employed.[12]

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Administer the 2-acylindole compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle-treated control group.

Experimental Workflow: Anticancer Evaluation of 2-Acylindoles

Start Start: Synthesized 2-Acylindole Library InVitro In Vitro Cytotoxicity (e.g., MTT Assay) Against Cancer Cell Lines Start->InVitro IC50 Determine IC50 Values InVitro->IC50 Mechanism Mechanism of Action Studies (Tubulin Polymerization, HDAC, Bcl-2) IC50->Mechanism Potent Compounds InVivo In Vivo Efficacy (Xenograft Models) Mechanism->InVivo Lead Lead Candidate Identification InVivo->Lead

Caption: A typical workflow for the preclinical evaluation of 2-acylindoles as anticancer agents.

Structure-Activity Relationships (SAR)

The anticancer activity of 2-acylindoles is highly dependent on the nature and position of substituents on both the indole ring and the acyl moiety.

PositionSubstituent Effect on Anticancer Activity
Indole N1 Alkylation or arylation can modulate activity and pharmacokinetic properties.
Indole C5 Electron-donating groups (e.g., methoxy) often enhance tubulin polymerization inhibitory activity.[2]
Acyl Phenyl Ring Substitution with halogens or methoxy groups at the meta- or para-positions can significantly increase potency.[2]

Anti-inflammatory Activity of 2-Acylindoles: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous human diseases, including arthritis, inflammatory bowel disease, and certain cancers. 2-Acylindoles have emerged as promising anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.

Mechanism of Action

The anti-inflammatory effects of 2-acylindoles are primarily mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory lipid mediators.

Cyclooxygenase exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[13][14] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[13] Several 2,3-diarylindoles have shown potent and selective COX-2 inhibitory activity.[15]

5-Lipoxygenase is the key enzyme in the biosynthesis of leukotrienes, another class of potent pro-inflammatory mediators that play a crucial role in asthma and other inflammatory conditions.[2] Some indole derivatives have been identified as potent 5-LOX inhibitors, and in some cases, as dual COX/5-LOX inhibitors, offering a broader spectrum of anti-inflammatory activity.[16][17][18]

Signaling Pathway: 2-Acylindole-Mediated Anti-inflammatory Action

Acylindole 2-Acylindole COX2 COX-2 Acylindole->COX2 Inhibits LOX5 5-LOX Acylindole->LOX5 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Produces Leukotrienes Leukotrienes LOX5->Leukotrienes Produces Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: 2-Acylindoles can exert anti-inflammatory effects by inhibiting COX-2 and 5-LOX.

Experimental Protocols for Evaluating Anti-inflammatory Activity

The anti-inflammatory properties of 2-acylindoles can be assessed using a combination of in vitro enzyme inhibition assays and in vivo models of inflammation.

A common method to determine the COX-2 inhibitory activity of a compound is to measure the reduction in prostaglandin E2 (PGE2) production in a cell-based or enzymatic assay.[19]

Step-by-Step Methodology:

  • Enzyme/Cell Preparation: Use either purified recombinant human COX-2 enzyme or a cell line that expresses COX-2 (e.g., LPS-stimulated RAW 264.7 macrophages).

  • Compound Incubation: Pre-incubate the enzyme or cells with various concentrations of the 2-acylindole compound.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination: Stop the reaction after a defined incubation period.

  • PGE2 Quantification: Measure the amount of PGE2 produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[1][11][20][21]

Step-by-Step Methodology:

  • Animal Dosing: Administer the 2-acylindole compound or a reference drug (e.g., indomethacin) to rats or mice.

  • Carrageenan Injection: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle-treated control group.

Structure-Activity Relationships (SAR)

The anti-inflammatory activity of 2-acylindoles is influenced by the substitution pattern on the indole and acyl moieties.

PositionSubstituent Effect on Anti-inflammatory Activity
Indole C5/C6 Substitution with electron-withdrawing groups can enhance COX-2 inhibitory activity.
Acyl Phenyl Ring The presence of a sulfonamide or methylsulfonyl group at the para-position is a common feature of selective COX-2 inhibitors.
Indole C3 Introduction of a second aryl group can significantly increase COX-2 inhibitory potency.[15]

Cannabinoid Receptor Modulation by 2-Acylindoles

The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), their endogenous ligands, and the enzymes responsible for their synthesis and degradation, is a key regulator of numerous physiological processes. 2-Acylindoles have been identified as modulators of cannabinoid receptors, with potential therapeutic applications in pain, inflammation, and neurological disorders.

Mechanism of Action

2-Acylindoles can act as agonists, antagonists, or inverse agonists at CB1 and/or CB2 receptors, leading to distinct downstream signaling events.

The CB1 receptor is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and is a promising target for anti-inflammatory and analgesic therapies without central side effects.[22] 2-Acylindoles can exhibit varying degrees of affinity and selectivity for these two receptor subtypes, which dictates their pharmacological profile.

Experimental Protocols for Evaluating Cannabinoid Receptor Activity

The interaction of 2-acylindoles with cannabinoid receptors is characterized using radioligand binding assays to determine affinity and functional assays to assess efficacy.

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CB1 or CB2 receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from cells stably expressing either human CB1 or CB2 receptors.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940), and various concentrations of the 2-acylindole compound.

  • Incubation: Incubate the plate to allow for competitive binding.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) value for the test compound, which is a measure of its binding affinity.

Synthesis of 2-Acylindoles

The synthesis of a diverse library of 2-acylindoles is crucial for exploring their structure-activity relationships. Several synthetic strategies have been developed to access this important scaffold.

Common Synthetic Routes

The direct acylation of an indole at the C2-position can be challenging due to the higher reactivity of the C3-position. However, with appropriate N-protection and reaction conditions, Friedel-Crafts acylation can be a viable route.

Modern cross-coupling methodologies, such as palladium-catalyzed carbonylative reactions of 2-haloindoles with organometallic reagents, provide a versatile and efficient means to introduce the acyl group at the C2-position.[23]

Several methods involve the construction of the indole ring itself with the 2-acyl group already in place or introduced during the cyclization process.[24][25][26]

Synthetic Scheme: Palladium-Catalyzed Synthesis of 2-Aroylindoles

StartingMaterial 2-Haloindole Product 2-Aroylindole StartingMaterial->Product Suzuki-Miyaura Carbonylative Coupling Reagents Arylboronic Acid, CO, Pd Catalyst Reagents->Product

Caption: A general scheme for the synthesis of 2-aroylindoles via a palladium-catalyzed carbonylative Suzuki-Miyaura coupling.

Conclusion and Future Directions

The 2-acylindole scaffold represents a highly versatile and privileged structure in medicinal chemistry, with a proven track record of yielding potent modulators of various biological targets. Their anticancer and anti-inflammatory activities are particularly well-documented, with clear mechanisms of action and established preclinical models for their evaluation. The continued exploration of 2-acylindoles as cannabinoid receptor modulators holds significant promise for the development of novel therapeutics with improved side-effect profiles.

Future research in this area should focus on the design and synthesis of novel 2-acylindole derivatives with enhanced potency, selectivity, and drug-like properties. The application of computational modeling and structure-based drug design will be instrumental in guiding these efforts. Furthermore, a deeper understanding of the interplay between the different biological activities of these compounds may lead to the development of multi-target agents with unique therapeutic advantages. The in-depth technical guidance provided herein aims to equip researchers with the foundational knowledge and practical methodologies to advance the discovery and development of next-generation 2-acylindole-based therapeutics.

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Whitepaper: A Technical Guide to the Physicochemical Characteristics of N-Methylated Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] A common and seemingly minor modification—methylation of the indole nitrogen—can induce profound shifts in a molecule's physicochemical properties, a phenomenon often leveraged in drug discovery to overcome liabilities in absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth analysis of the critical physicochemical changes imparted by N-methylation, including effects on lipophilicity, aqueous solubility, metabolic stability, and electronic character. By synthesizing experimental data with mechanistic rationale, this document serves as a technical resource for the strategic application of N-methylation in modern drug design.

The Strategic Impact of the N-Methyl Group in Drug Design

The addition of a methyl group is one of the most frequent and impactful modifications in medicinal chemistry, sometimes referred to as the "magic methyl" effect.[3] When applied to the indole nitrogen, this transformation accomplishes far more than a simple increase in molecular weight by 14 Da. It fundamentally alters the molecule's interaction with its environment by masking the hydrogen bond donating capability of the N-H proton. This single change initiates a cascade of effects on properties that govern a drug's journey through the body, from its ability to cross biological membranes to its susceptibility to metabolic enzymes.[4] Understanding the causal relationships behind these changes is paramount for rational drug design.

Lipophilicity: Quantifying the Shift from Polar to Nonpolar

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of membrane permeability, protein binding, and solubility.[5] It is typically quantified using the partition coefficient (LogP) for neutral species or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[6]

The Invariable Increase in LogP/LogD

The N-H group of an indole is a polar, hydrogen bond donor. N-methylation replaces this proton with a small, lipophilic methyl group, thereby eliminating a key site of hydrophilic interaction.[7] This universally results in an increase in the molecule's LogP and LogD values. The magnitude of this increase is context-dependent but is a reliable consequence of the modification. As a rule of thumb, the addition of a methyl group can increase the LogD by approximately 0.3 units, which corresponds to a roughly two-fold increase in lipophilic potency.[5]

  • Causality: The primary driver for the increased lipophilicity is the removal of the hydrogen bond-donating N-H proton. This reduces the molecule's affinity for the aqueous phase and relatively increases its affinity for the nonpolar octanol phase in the standard LogP/LogD experiment.

Data Summary: Lipophilicity Changes

The following table summarizes the predicted lipophilicity for representative indole structures and their N-methylated analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3 (Predicted)Citation
Indole-3-methanamineC₉H₁₀N₂146.190.8
N-Methyl-1H-indole-3-methanamineC₁₀H₁₂N₂160.221.3[8]
Δ (Change) + CH₂ + 14.03 + 0.5

Aqueous Solubility: A Counterintuitive Relationship

While increasing lipophilicity often correlates with decreased aqueous solubility, the effect of N-methylation can be surprisingly complex and sometimes counterintuitive. In certain molecular contexts, particularly within solid-state crystal lattices, N-methylation can lead to an increase in aqueous solubility.[9]

  • Expert Insight: The N-H proton of indole is a potent hydrogen bond donor that facilitates strong intermolecular interactions in the solid state. These interactions can lead to a highly stable crystal lattice that requires significant energy to break apart, resulting in poor aqueous solubility. N-methylation disrupts these hydrogen bonding networks. By preventing the formation of a highly ordered crystal lattice, the N-methylated analog may have a lower lattice energy, making it easier for water molecules to solvate the compound, thereby increasing its solubility.[9] This effect is particularly pronounced in aromatic amides and can be extrapolated to heteroaromatic systems like indoles.[7]

However, in cases where crystal lattice energy is not the dominant factor, the increased lipophilicity of the N-methyl group will lead to the expected decrease in solubility. Therefore, the impact on solubility must be evaluated on a case-by-case basis.

Metabolic Stability: Blocking a Key Metabolic Hotspot

The indole ring is susceptible to extensive metabolism by cytochrome P450 (CYP) enzymes.[10] Aromatic hydroxylation of the benzene ring is a common pathway, but the indole nitrogen itself is a potential site for Phase II conjugation reactions, such as glucuronidation.

Protection from Phase II Conjugation

N-methylation effectively "caps" the indole nitrogen, physically blocking it from enzymatic conjugation. This can significantly enhance metabolic stability and prolong the half-life of a drug candidate by closing a major clearance pathway.

Altering P450-Mediated Oxidation

While N-methylation protects the nitrogen, it can also subtly alter the electronic properties of the indole ring, potentially influencing the regioselectivity of CYP-mediated oxidation on the carbocyclic or pyrrolic portions of the scaffold.[10] The primary metabolic fate of an N-methylated indole often shifts to N-demethylation (an oxidative process) or oxidation at other positions on the ring.

The diagram below illustrates the divergent metabolic pathways for a generic indole versus its N-methylated counterpart.

cluster_0 Parent Indole (N-H) Metabolism cluster_1 N-Methyl Indole Metabolism Indole Indole (R-NH) N_Gluc N-Glucuronide (Phase II) Indole->N_Gluc UGTs C3_Ox C3-Oxidation (e.g., to Oxindole) Indole->C3_Ox CYPs Ring_Hydrox Ring Hydroxylation (C4-C7) Indole->Ring_Hydrox CYPs NMe_Indole N-Methyl Indole (R-NMe) N_Demethyl N-Demethylation (to Parent Indole) NMe_Indole->N_Demethyl CYPs NMe_Ring_Hydrox Ring Hydroxylation (C4-C7) NMe_Indole->NMe_Ring_Hydrox CYPs NMe_C3_Ox C3-Oxidation NMe_Indole->NMe_C3_Ox CYPs

Caption: Comparative metabolic pathways of parent vs. N-methylated indoles.

Electronic and Conformational Effects

The N-methyl group is weakly electron-donating through induction. This subtly increases the electron density of the indole ring system, which can influence its reactivity in synthetic transformations and its ability to participate in crucial binding interactions, such as pi-stacking with aromatic residues in a protein binding pocket.[11]

Furthermore, the steric bulk of the methyl group, though small, can restrict the rotation of adjacent substituents and favor specific molecular conformations. This conformational rigidity can be advantageous, pre-organizing the molecule into its bioactive conformation for tighter binding to its biological target, or disadvantageous, by locking it into an inactive state.[4]

Experimental Protocol: N-Methylation of Indoles

A trustworthy and scalable protocol for N-methylation is essential for research and development. The use of dimethyl carbonate (DMC) has emerged as a safer and more environmentally friendly alternative to traditional toxic reagents like methyl iodide or dimethyl sulfate.[12][13]

General Protocol: N-Methylation using Dimethyl Carbonate (DMC)

This protocol describes a general method for the N-methylation of an indole derivative.

Materials:

  • Indole substrate (1.0 eq)

  • Dimethyl carbonate (DMC) (3.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq) or Cesium Carbonate (Cs₂CO₃)[14]

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the indole substrate (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the indole. Add dimethyl carbonate (3.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-5 hours.[12][13]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash twice with water, then once with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-methylated indole.

The following diagram outlines this experimental workflow.

start Start: Indole Substrate + K₂CO₃ step1 Add DMF and DMC start->step1 step2 Heat to 120-130 °C (2-5 hours) step1->step2 step3 Reaction Monitoring (TLC / LC-MS) step2->step3 step3->step2 Incomplete? step4 Cool to RT & Quench with Water step3->step4 Complete step5 Extract with Ethyl Acetate (3x) step4->step5 step6 Wash with Water & Brine step5->step6 step7 Dry (Na₂SO₄) & Concentrate step6->step7 step8 Purify via Column Chromatography step7->step8 end End: Pure N-Methyl Indole Product step8->end

Caption: General workflow for the N-methylation of indoles using DMC.

Conclusion

N-methylation of the indole nucleus is a powerful, albeit nuanced, strategy in drug discovery. It reliably increases lipophilicity and blocks a key site of Phase II metabolism, often enhancing metabolic stability. However, its effects on aqueous solubility and molecular conformation are context-dependent and require careful empirical evaluation. By understanding the fundamental physicochemical principles governing these changes, researchers can more effectively deploy N-methylation to optimize drug candidates, transforming challenging scaffolds into viable clinical leads.

References

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  • Jiang, X., Tiwari, A., Thompson, M., Chen, Z., Cleary, T. P., & Lee, T. B. K. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. Retrieved from [Link]

  • The impact of N-methylation on aqueous solubility and lipophilicity. (2015, November 4). eMolecules.
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  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal.
  • Lewis, R. A., et al. (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm, 6, 1787-1797. RSC Publishing. Retrieved from [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (n.d.). PMC. Retrieved from [Link]

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Theoretical calculations on 1-(1-Methyl-1H-indol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Investigation of 1-(1-Methyl-1H-indol-2-yl)ethanone

Abstract

Indole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds.[1][2] 1-(1-Methyl-1H-indol-2-yl)ethanone is a key synthetic intermediate used in the development of novel therapeutics, including potential anti-inflammatory agents and bromodomain inhibitors.[3] This technical guide provides a comprehensive framework for the theoretical investigation of this molecule using quantum chemical calculations. We will explore the causality behind computational choices, detailing protocols for geometry optimization, vibrational frequency analysis, electronic property elucidation (HOMO-LUMO, UV-Vis), and NMR spectral prediction. Furthermore, we will contextualize these findings within the broader scope of drug discovery by outlining a molecular docking workflow, a common application for such indole derivatives.[4] This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to understand and predict the physicochemical and bioactive properties of indole-based compounds.

Introduction: The Rationale for Theoretical Scrutiny

1-(1-Methyl-1H-indol-2-yl)ethanone is a member of the vast indole family, a class of heterocyclic compounds renowned for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][5][6] The predictive power of computational chemistry offers a cost-effective and time-efficient alternative to purely empirical methods in the early stages of drug discovery.[1][4] By employing methods like Density Functional Theory (DFT), we can build a detailed understanding of a molecule's electronic structure, stability, and reactivity at the atomic level.[7]

Theoretical calculations allow us to:

  • Confirm Molecular Structure: By comparing calculated spectroscopic data (IR, NMR) with experimental results.

  • Predict Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's electron-donating and accepting capabilities, respectively, and its overall chemical reactivity.[8]

  • Elucidate Spectroscopic Properties: Accurately predict UV-Visible electronic transitions, vibrational modes (FT-IR), and NMR chemical shifts, aiding in the characterization of newly synthesized derivatives.[9][10]

  • Guide Drug Design: The optimized 3D structure serves as the starting point for molecular docking simulations to predict binding affinities and interaction modes with biological targets, such as the COX-2 enzyme, a common target for anti-inflammatory indole derivatives.[11]

This guide will utilize a logical workflow, beginning with the fundamental optimization of the molecule's geometry and progressing to more complex spectroscopic and interaction-based analyses.

Core Computational Methodology: A Self-Validating System

The reliability of theoretical calculations hinges on the appropriate selection of the computational method, which includes the level of theory, the functional, and the basis set.[7] For organic molecules like indole derivatives, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy.

Workflow for Theoretical Analysis

G cluster_0 Setup & Optimization cluster_1 Property Calculations cluster_2 Application A Input Structure 1-(1-Methyl-1H-indol-2-yl)ethanone B Geometry Optimization (DFT/B3LYP/6-31G(d,p)) A->B C Frequency Calculation B->C D Verify Minimum Energy (No Imaginary Frequencies) C->D E Vibrational Spectra (IR) From Frequencies D->E Optimized Structure F Electronic Properties (HOMO-LUMO, MEP) D->F Optimized Structure G UV-Vis Spectra (TD-DFT) D->G Optimized Structure H NMR Spectra (GIAO Method) D->H Optimized Structure I Molecular Docking (Optimized Ligand + Receptor) D->I Optimized Structure J Analyze Binding Interactions & Affinity Score I->J

Caption: A generalized workflow for the theoretical analysis of a molecule.

Protocol 1: Geometry Optimization and Vibrational Analysis

The foundational step is to find the molecule's most stable three-dimensional conformation, its ground-state geometry.

  • Structure Input: The initial 3D structure of 1-(1-Methyl-1H-indol-2-yl)ethanone is drawn or imported into a computational chemistry software package (e.g., Gaussian, ORCA).

  • Method Selection:

    • Theory: Density Functional Theory (DFT) is selected for its efficiency and accuracy with organic systems.[7]

    • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated choice for calculating the properties of indole derivatives.[1]

    • Basis Set: The 6-31G(d,p) basis set is employed. This Pople-style basis set provides a good compromise between accuracy and computational demand, including polarization functions (d,p) to accurately describe bonding in non-hydrogen and hydrogen atoms, respectively.[9][10]

  • Execution: A geometry optimization calculation is performed. The algorithm iteratively adjusts the positions of the atoms to minimize the total energy of the system.

  • Validation: A frequency calculation is performed on the optimized geometry using the same level of theory. The absence of any imaginary (negative) frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.[12] The output of this step directly provides the data for vibrational (IR) spectral analysis.

Results and Discussion

Optimized Molecular Structure

The geometry optimization yields the most stable conformation of the molecule. Key structural parameters such as bond lengths and angles can be extracted and compared to standard values for similar chemical environments. The indole ring is expected to be essentially planar.[13]

Table 1: Selected Calculated Geometrical Parameters

Parameter Atoms Involved Calculated Value (Å or °)
Bond Lengths
C=O C(acetyl)-O(acetyl) ~1.23 Å
N-C(indole) N1-C2 ~1.38 Å
N-C(indole) N1-C7a ~1.39 Å
N-C(methyl) N1-C(methyl) ~1.46 Å
C-C(acetyl) C2-C(acetyl) ~1.48 Å
Bond Angles
C-C-O C2-C(acetyl)-O ~121°
C-N-C C2-N1-C7a ~108°
C-C-C(acetyl) C3-C2-C(acetyl) ~129°

Note: These are expected values based on DFT/B3LYP/6-31G(d,p) calculations for similar structures. Actual values would be generated from the calculation output.

Vibrational Analysis (FT-IR Spectroscopy)

The calculated vibrational frequencies correspond to the characteristic stretching, bending, and torsional motions of the molecule's functional groups. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by a factor (~0.96) for better comparison.

Table 2: Key Calculated Vibrational Frequencies

Vibrational Mode Functional Group Calculated Wavenumber (cm⁻¹)
C=O Stretch Acetyl group ~1700-1730
C-N Stretch Indole ring & Methyl ~1350-1380
Aromatic C=C Stretch Indole ring ~1580-1620
Aromatic C-H Stretch Indole ring ~3050-3150

| Aliphatic C-H Stretch | Methyl groups | ~2950-3000 |

Electronic Properties: Frontier Molecular Orbitals (FMO)

The HOMO and LUMO are critical for understanding chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability. A smaller gap suggests the molecule is more easily excitable and more reactive.[8]

Molecular Structure of 1-(1-Methyl-1H-indol-2-yl)ethanone

Caption: 2D structure of 1-(1-Methyl-1H-indol-2-yl)ethanone.

The HOMO is typically localized over the electron-rich indole ring system, indicating this is the primary site for electrophilic attack. The LUMO is often distributed over the acetyl group and the adjacent pyrrole ring, highlighting the region susceptible to nucleophilic attack.

Table 3: Calculated Electronic Properties

Property Value (eV) Description
E(HOMO) ~ -5.8 eV Energy of the Highest Occupied Molecular Orbital
E(LUMO) ~ -1.5 eV Energy of the Lowest Unoccupied Molecular Orbital

| ΔE (Gap) | ~ 4.3 eV | Indicator of chemical reactivity and stability |

HOMO-LUMO Energy Gap Visualization

G cluster_0 LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO  ΔE = E(LUMO) - E(HOMO)  (Electronic Excitation)

Caption: Relationship between HOMO, LUMO, and the energy gap.

UV-Visible Spectral Analysis

Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and corresponding oscillator strengths, which predict the absorption maxima (λmax) in a UV-Vis spectrum.[10][14] The primary electronic transition is expected to be a π → π* type, originating from the HOMO and terminating in the LUMO.

Protocol 2: TD-DFT Calculation
  • Input: Use the optimized geometry from Protocol 1.

  • Method: Perform a TD-DFT calculation, often with the same functional and basis set (B3LYP/6-31G(d,p)). Specify the number of excited states to calculate (e.g., 10).

  • Analysis: Extract the calculated wavelengths (λmax), excitation energies, and oscillator strengths (f). The transition with the highest oscillator strength corresponds to the most intense peak in the spectrum.

NMR Spectral Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ).[15]

Protocol 3: GIAO NMR Calculation
  • Input: Use the optimized geometry.

  • Method: Perform a GIAO calculation at the B3LYP/6-31G(d,p) level.

  • Referencing: The calculated absolute shielding values are referenced against the shielding of a standard compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory, to obtain the final chemical shifts (δ). δ_sample = σ_TMS - σ_sample

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Atom Position Predicted ¹H Shift Predicted ¹³C Shift
N-CH₃ ~3.8 - 4.0 ~32 - 34
C(O)-CH₃ ~2.6 - 2.8 ~28 - 30
H3 ~7.0 - 7.2 -
Aromatic H (H4-H7) ~7.1 - 7.7 -
C2 - ~138 - 140
C3 - ~110 - 112
Aromatic C (C3a-C7a) - ~120 - 137
C=O - ~190 - 192

Note: These are representative values. The specific shifts are influenced by the electronic environment and would be generated from the GIAO calculation.[16][17][18]

Application in Drug Discovery: Molecular Docking

Theoretical calculations on the isolated molecule provide the foundation for studying its interactions with biological macromolecules. Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a protein's active site.[19] For indole derivatives, a common target is the Cyclooxygenase-2 (COX-2) enzyme, implicated in inflammation.[5][11]

Protocol 4: Molecular Docking Workflow
  • Receptor Preparation: Obtain the 3D crystal structure of the target protein (e.g., COX-2, from the Protein Data Bank). Remove water molecules, add hydrogen atoms, and assign charges.

  • Ligand Preparation: Use the DFT-optimized structure of 1-(1-Methyl-1H-indol-2-yl)ethanone as the input ligand. Assign charges and define rotatable bonds.

  • Grid Generation: Define the binding site (active site) on the receptor, creating a grid box that encompasses this area.

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock, Glide). The software will systematically sample different conformations and orientations of the ligand within the binding site.

  • Analysis: Analyze the results based on:

    • Binding Energy/Docking Score (kcal/mol): A lower value indicates a more favorable binding interaction.[19]

    • Binding Pose: The specific orientation of the ligand in the active site.

    • Intermolecular Interactions: Identify key hydrogen bonds, hydrophobic interactions, or π-π stacking with amino acid residues.

Conclusion

This guide has outlined a robust, multi-faceted theoretical approach to characterizing 1-(1-Methyl-1H-indol-2-yl)ethanone. By systematically employing DFT and its time-dependent variant, we can generate a wealth of predictive data, from fundamental geometric and vibrational properties to complex electronic and spectroscopic signatures. These in-silico methods provide invaluable insights that complement and guide experimental work. The optimized molecular structure and its calculated electronic properties serve as a crucial launchpad for further computational studies like molecular docking, accelerating the process of rational drug design and the discovery of new indole-based therapeutics.

References

  • Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents. PubMed. Available at: [Link]

  • Synthesis and Molecular Docking Studies of New Indole Derivatives as Prospective Antibacterial Agents. ResearchGate. Available at: [Link]

  • Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Engineered Science Publisher. Available at: [Link]

  • Design, synthesis, molecular docking and ADME studies of novel indole-thiazolidinedione derivatives and their antineoplastic activity as CDK6 inhibitors. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as Potential COX-2 Inhibitors. Preprints.org. Available at: [Link]

  • QSAR study of indole derivatives as active agents against Candida albicans: a DFT calculation. Taylor & Francis Online. Available at: [Link]

  • Anticancer, antioxidant, DFT calculations, and docking studies of some new peptide-indole conjugates. ACG Publications. Available at: [Link]

  • Studies on molecular structure, UV visible, NMR and HOMO-LUMO of indole derivative using DFT calculation. AIP Publishing. Available at: [Link]

  • Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Open Research@CSIR-NIScPR. Available at: [Link]

  • Synthesis, Crystal Structures, and DFT Calculations of Three New Cyano(phenylsulfonyl)indoles and a Key Synthetic Precursor Compound. MDPI. Available at: [Link]

  • Comparison of HOMO‐LUMO energy gaps of indole, tryptophan, serotonin... ResearchGate. Available at: [Link]

  • Studies on Molecular Structure, UV visible, NMR and HOMO-LUMO of indole Derivative using DFT calculation. AIP Publishing. Available at: [Link]

  • ¹H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental and calculations results using the AM1, PM3, and HF methods. ResearchGate. Available at: [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]

  • ¹³C NMR spectroscopy of indole derivatives. Semantic Scholar. Available at: [Link]

  • (PDF) UV-Visible Spectra, HOMO-LUMO Studies on Indole Derivative CBTC Using Gaussian Software. ResearchGate. Available at: [Link]

  • Schematic representation showing correlation between the HOMO and LUMO... ResearchGate. Available at: [Link]

  • ¹H chemical shifts in NMR, part 18 ¹. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Bentham Science Publishers. Available at: [Link]

  • Theoretical Calculations in Reaction Mechanism Studies. J-STAGE. Available at: [Link]

  • Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. MDPI. Available at: [Link]

  • 1-(1-Methyl-1H-indol-3-yl)ethanone. PubChem. Available at: [Link]

  • Structural and vibrational analysis of indolyl radical and indolyl radical cation from density functional methods. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND CHELATING PROPERTIES OF INDOLE-SALICYLIC ACID COMBINED MOLECULE. Rasayan Journal of Chemistry. Available at: [Link]

  • Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. NIST WebBook. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC. Available at: [Link]

  • Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. PubMed. Available at: [Link]

  • (PDF) Vibronic analysis of indole and 1H-indole-d6. Academia.edu. Available at: [Link]

Sources

The Chemical Architecture of 2-Acetylindole: A Technical Guide to C2-Acetyl Reactivity and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole is an electron-rich aromatic heterocycle that serves as a foundational scaffold in drug discovery and natural product synthesis. While the C3 position of indole is intrinsically the most nucleophilic site, functionalization at the C2 position with an acetyl group (2-acetylindole) fundamentally rewires the molecule's electronic landscape. This whitepaper provides an in-depth mechanistic analysis of 2-acetylindole's dual-reactivity profile, detailing self-validating protocols for enolate-driven conjugate additions and aldol condensations.

Electronic Landscape and Reactivity Profile

The introduction of an acetyl group at the C2 position of the indole core creates a highly versatile bifunctional handle. The reactivity is primarily governed by two distinct centers:

  • The Electrophilic Carbonyl Carbon: Susceptible to nucleophilic attack (e.g., reductions, Grignard additions).

  • The Acidic Alpha-Methyl Group: Capable of being deprotonated to form a potent enolate nucleophile.

The Causality of N1 Protection: A critical parameter in 2-acetylindole chemistry is the state of the indole nitrogen (N1). If the NH group is unprotected, strong bases will first deprotonate the nitrogen (pKa ~16) before deprotonating the alpha-methyl group (pKa ~20-24), requiring two equivalents of base and generating a dianion. This dianion often exhibits poor solubility and unpredictable regioselectivity. Consequently, N-protection (e.g., N-methyl or N-Boc) is highly recommended to ensure predictable mono-enolate generation and to suppress competitive N-alkylation/acylation pathways.

Reactivity A 2-Acetylindole Core B Enolate Formation (Alpha-Carbon) A->B Base (LDA/NaOH) C Carbonyl Reactivity (Electrophilic Center) A->C Nucleophiles D Conjugate Additions (Lactams, Pyridinium) B->D E Aldol Condensations (Chalcone Synthesis) B->E F Reductions & Additions (Alcohols/Alkyls) C->F

Divergent reactivity pathways of 2-acetylindole based on alpha-carbon and carbonyl centers.

Enolate-Driven Nucleophilic Additions

The lithium enolate of 2-acetylindole is a highly effective nucleophile for Michael-type conjugate additions. A landmark application of this reactivity is the1[1]. This stereocontrolled reaction serves as the key step in the enantioselective construction of the tetracyclic framework of the indole alkaloid ervitsine.

Similarly, 2-acetylindole enolates undergo highly efficient 2[2]. This pathway generates intermediate dihydropyridines that can be subsequently acylated, providing a rapid assembly line for complex aza-heterocycles.

Aldol Condensations and Chalcone Analogues

Beyond Michael additions, the alpha-protons of the C2 acetyl group readily participate in aldol condensations with aryl aldehydes. Under basic conditions, 2-acetylindole condenses with benzaldehyde derivatives to form indol-2-yl chalcones. These chalcone analogues are highly valuable synthetic intermediates. For example, they serve as direct precursors for the 3[3]. Oxidation of these chalcones with alkaline hydrogen peroxide yields isolable epoxides, which can be further cyclized into 5-hydroxy-6-oxopyrroloquinolines[3].

Quantitative Data Summary

Table 1: Reaction Conditions and Yields for 2-Acetylindole Functionalization

Reaction PathwayReagents & ConditionsElectrophileYield RangeKey Reference
Conjugate Addition LDA (1.2 eq), THF, -78 °C to RTUnsaturated oxazolopiperidone lactams24% - 45% (epimeric mixtures)Amat et al.[1]
Nucleophilic Addition LDA, THF, -78 °CPyridinium salts50% - 75%Bennasar et al.[2]
Aldol Condensation NaOH or Piperidine, EtOH, RTSubstituted benzaldehydes85% - 98%ACS Publications[3]

Self-Validating Experimental Protocols

Protocol A: Conjugate Addition of 2-Acetylindole Enolate

This protocol utilizes kinetic enolate generation to achieve stereocontrolled carbon-carbon bond formation[1].

Workflow S1 Step 1: N-Protection (Ensures Mono-enolate) S2 Step 2: Enolization LDA, THF, -78°C S1->S2 S3 Step 3: Electrophile Add Lactam/Pyridinium S2->S3 S4 Step 4: Quench NH4Cl & Isolate S3->S4

Step-by-step experimental workflow for the conjugate addition of 2-acetylindole enolates.

  • Base Generation: Flame-dry a Schlenk flask under argon. Add anhydrous THF and diisopropylamine. Cool to -78 °C. Add n-Butyllithium dropwise to form LDA. Stir for 30 minutes.

  • Enolization: Add a solution of 2-acetyl-1-methylindole in THF dropwise.

    • Causality: Cryogenic temperatures (-78 °C) are strictly required to prevent undesired side reactions, such as the self-condensation of the starting material, ensuring the clean generation of the kinetic lithium enolate. Stir for 1 hour.

  • Electrophilic Attack: Add the unsaturated lactam (or pyridinium salt) in THF. Stir and allow the mixture to slowly warm to room temperature.

    • Causality: Warming provides the necessary thermal energy to overcome the activation barrier for carbon-carbon bond formation following the initial pre-complexation of the enolate and the electrophile.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

    • Causality: NH₄Cl provides a mild proton source that neutralizes the highly basic lithium salts without causing acid-catalyzed degradation or epimerization of the newly formed adduct.

  • Self-Validation / QC Check: The disappearance of the highly UV-active 2-acetylindole spot on TLC and the appearance of a more polar, complex multiplet in the ¹H NMR spectrum (typically around 4.0–5.5 ppm corresponding to the newly formed piperidine/dihydropyridine ring protons) validates the success of the addition.

Protocol B: Aldol Condensation to form Indol-2-yl Chalcones

This protocol leverages thermodynamic control to yield highly conjugated, stable olefinic systems[3].

  • Dissolution: Dissolve 2-acetylindole and the target aryl aldehyde (1:1.1 molar ratio) in absolute ethanol.

  • Base Catalysis: Add a catalytic amount of aqueous NaOH (or piperidine).

    • Causality: The base deprotonates the alpha-methyl group to form the enolate, which subsequently attacks the highly electrophilic aldehyde carbonyl.

  • Condensation: Stir at room temperature for 12-24 hours.

    • Causality: The intermediate beta-hydroxy ketone undergoes spontaneous dehydration. The driving force for this elimination is the formation of the highly stable, extended conjugated pi-system of the chalcone.

  • Isolation: Filter the precipitated solid, wash with cold ethanol, and recrystallize.

    • Causality: The extended conjugated system drastically reduces the molecule's solubility in cold ethanol, allowing for simple, high-purity isolation via vacuum filtration without the need for chromatography.

  • Self-Validation / QC Check: The reaction is visually self-validating; the mixture transitions from a pale solution to a deeply colored (yellow/orange) suspension. ¹H NMR will definitively confirm the product via a characteristic set of AB doublets (J ≈ 16 Hz) between 7.70 and 8.10 ppm, confirming the trans (E) geometry of the newly formed olefinic bond[3].

Conclusion

The reactivity of the acetyl group at the C2 position of indole provides a powerful vector for chemical diversification. By understanding the causality behind enolate generation, protecting group strategies, and thermodynamic vs. kinetic control, researchers can leverage 2-acetylindole to synthesize complex alkaloids, novel aza-heterocycles, and potent pharmacological analogues.

References

  • Conjugate Addition of 2-Acetylindole Enolates to Unsaturated Oxazolopiperidone Lactams.
  • Source: The Journal of Organic Chemistry - ACS Publications (acs.org)
  • Nucleophilic Addition of 2-Acetylindole Enolates to Pyridinium Salts.

Sources

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(1-Methyl-1H-indol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

1-(1-Methyl-1H-indol-2-yl)ethanone (also recognized as 2-acetyl-1-methylindole; MW: 173.21 g/mol ) is a critical synthetic intermediate and a privileged scaffold in medicinal chemistry. The indole core is ubiquitous in compounds exhibiting potent anti-inflammatory, antimicrobial, and anticancer properties . Accurate quantification, purity determination, and stability testing of this compound are essential during drug discovery workflows.

This Application Note details a robust, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method optimized for the quantitative analysis of 1-(1-Methyl-1H-indol-2-yl)ethanone.

Scientific Rationale & Method Development

The development of this HPLC method is explicitly grounded in the physicochemical properties of the 1-(1-Methyl-1H-indol-2-yl)ethanone molecule. Rather than relying on generic gradients, the following choices are mechanistically justified:

  • Stationary Phase Selection : The molecule features a highly hydrophobic, methylated indole core. A C18 (octadecylsilane) stationary phase is selected because it provides optimal hydrophobic retention and high theoretical plate counts for conjugated aromatic systems .

  • Mobile Phase & Ion Suppression : To prevent peak tailing and ensure a sharp, symmetrical peak, the mobile phase utilizes an acidic modifier. The addition of 0.05% Trifluoroacetic acid (TFA) (pH ~3.0) suppresses the ionization of any residual basic impurities or secondary metabolites, ensuring they elute predictably without interacting with residual silanols on the column .

  • UV Detection Wavelength : The conjugated π-system of the indole ring, coupled with the n-π* transition of the acetyl group, provides strong UV absorbance. A detection wavelength of 280 nm is optimal for maximizing the signal-to-noise ratio while minimizing background solvent absorbance .

Method_Rationale Core 1-(1-Methyl-1H-indol-2-yl)ethanone Chemical Properties Prop1 Hydrophobic Indole Core Core->Prop1 Prop2 Conjugated π-System Core->Prop2 Prop3 Basic Nitrogen & Impurities Core->Prop3 Action1 Reverse-Phase C18 Stationary Phase Prop1->Action1 Dictates Action2 UV Detection (280 nm) Prop2->Action2 Enables Action3 Acidic Modifier (0.05% TFA) Prop3->Action3 Requires

Logical rationale mapping chemical properties to HPLC method parameters.

Materials and Reagents

  • Analyte : 1-(1-Methyl-1H-indol-2-yl)ethanone reference standard (Purity ≥98%).

  • Solvents : HPLC-grade Acetonitrile (ACN), HPLC-grade Ultrapure Water (18.2 MΩ·cm).

  • Modifiers : Trifluoroacetic acid (TFA), HPLC grade.

  • Equipment : HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a UV-Vis or Diode Array Detector (DAD).

Experimental Protocol

This protocol is designed as a self-validating system. By incorporating a System Suitability Test (SST) prior to sample analysis, the method ensures that chromatographic resolution and peak symmetry meet strict quantitative standards.

Step 1: Preparation of Mobile Phase
  • Mobile Phase A : Add 0.5 mL of TFA to 1000 mL of ultrapure water to yield a 0.05% TFA (v/v) solution. Degas via sonication for 10 minutes.

  • Mobile Phase B : 100% HPLC-grade Acetonitrile. Degas prior to use.

Step 2: Standard and Sample Preparation
  • Accurately weigh 10.0 mg of the 1-(1-Methyl-1H-indol-2-yl)ethanone standard.

  • Dissolve the powder in 10 mL of Acetonitrile to create a 1.0 mg/mL stock solution. Vortex until completely dissolved.

  • Dilute the stock solution with the initial mobile phase (50:50 A:B) to achieve a working concentration of 50 µg/mL.

  • Critical Step: Filter the working solution through a 0.22 µm PTFE syringe filter directly into an HPLC vial. This removes particulate matter that could cause column frit blockage and pressure spikes.

Step 3: Chromatographic Execution
  • Purge the HPLC system lines and equilibrate the C18 column with the initial gradient conditions (50% A / 50% B) for at least 20 column volumes until the baseline is completely stable.

  • Inject 10 µL of the blank (diluent) to confirm the absence of ghost peaks or carryover.

  • Inject 10 µL of the working standard solution. Record the chromatogram at 280 nm.

HPLC_Workflow N1 Sample Preparation N2 RP-HPLC Injection N1->N2 Filtered (0.22 µm) N3 C18 Column Separation N2->N3 Gradient Elution N4 UV Detection (280 nm) N3->N4 Eluent N5 Data Analysis & Quantification N4->N5 Chromatogram

Workflow for the RP-HPLC analysis of 1-(1-Methyl-1H-indol-2-yl)ethanone.

Data Presentation & System Suitability

To ensure run-to-run reproducibility and authoritative data generation, the following parameters and suitability specifications must be met before integrating the analyte peak.

Table 1: HPLC Method Parameters
ParameterSpecification
Stationary Phase C18 (e.g., XBridge or Zorbax, 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.05% TFA in Ultrapure Water
Mobile Phase B HPLC-grade Acetonitrile
Elution Mode Isocratic (50% A / 50% B) or shallow gradient
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 25 °C
Table 2: System Suitability Specifications
ParameterAcceptance Criteria
Retention Time ( tR​ ) ~ 5.0 - 8.0 min (System dependent)
Theoretical Plates (N) > 2000
Tailing Factor ( Tf​ ) ≤ 1.5
Relative Standard Deviation (RSD) ≤ 2.0% (Based on n=5 standard injections)
Resolution ( Rs​ ) > 2.0 (From the nearest impurity peak)

References

  • Soares, J. C. S., et al. "Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method". ACS Omega. URL:[Link]

  • Szkop, M., & Bielawski, W. "A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid". Antonie van Leeuwenhoek. URL:[Link]

Application Notes and Protocols for the Complete ¹H and ¹³C NMR Assignment of 1-(1-Methyl-1H-indol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide provides a detailed protocol and in-depth analysis for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 1-(1-Methyl-1H-indol-2-yl)ethanone. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar substituted indole compounds.

Introduction

1-(1-Methyl-1H-indol-2-yl)ethanone is a substituted indole derivative of significant interest in medicinal and synthetic organic chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds. Accurate and unambiguous structural elucidation is paramount for advancing research and development activities. NMR spectroscopy is the most powerful technique for the detailed structural analysis of organic molecules in solution. This guide will walk through the theoretical basis for the expected spectral features of the title compound, provide detailed experimental protocols for data acquisition, and present a complete assignment of the ¹H and ¹³C NMR spectra.

Theoretical Considerations: Understanding the Spectral Landscape

The chemical shifts and coupling patterns in the NMR spectra of 1-(1-Methyl-1H-indol-2-yl)ethanone are dictated by the electronic environment of each nucleus. The indole ring system, an aromatic heterocyclic amine, possesses a unique distribution of electron density, which is further modulated by the N-methyl and 2-acetyl substituents.

The nitrogen atom of the indole ring is a weak electron-donating group, which generally increases the electron density in the pyrrole ring, particularly at the C3 position. However, the acetyl group at the C2 position is a strong electron-withdrawing group due to the carbonyl moiety. This will significantly deshield the C2 and adjacent protons. The methyl group on the nitrogen atom will also influence the electronic environment through inductive effects.

For the ¹H NMR spectrum, the aromatic protons on the benzene ring (H-4, H-5, H-6, and H-7) are expected to resonate in the downfield region, typically between 7.0 and 8.0 ppm. Their specific chemical shifts and splitting patterns will be governed by their position relative to the substituents and their coupling with neighboring protons. The proton at C3 will also be in the aromatic region. The methyl protons of the N-CH₃ and the acetyl CO-CH₃ groups are expected to appear as sharp singlets in the upfield region of the spectrum.

In the ¹³C NMR spectrum, the carbonyl carbon of the acetyl group will be the most downfield signal, typically above 190 ppm. The aromatic and heterocyclic carbons will resonate in the approximate range of 100-140 ppm. The methyl carbons will be found in the upfield region.

Experimental Protocols

Protocol 1: Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol ensures a homogenous sample free of contaminants that could degrade spectral resolution.

Materials:

  • 1-(1-Methyl-1H-indol-2-yl)ethanone (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Weigh the desired amount of 1-(1-Methyl-1H-indol-2-yl)ethanone and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently vortex the mixture until the solid is completely dissolved.

  • Place a small plug of glass wool into a Pasteur pipette.

  • Filter the sample solution through the glass wool-plugged pipette directly into the NMR tube. This removes any particulate matter that could adversely affect the magnetic field homogeneity.

  • Cap the NMR tube securely and label it clearly.

Protocol 2: ¹H NMR Data Acquisition

This protocol outlines the standard parameters for acquiring a high-resolution ¹H NMR spectrum.

Instrument: 400 MHz (or higher) NMR spectrometer

Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (SW): 12-16 ppm (centered around 6 ppm).

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 8-16, depending on the sample concentration.

  • Receiver Gain (RG): Set automatically.

Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Perform phase correction manually or automatically.

  • Apply baseline correction.

  • Calibrate the chemical shift axis using the residual solvent peak (CHCl₃ at 7.26 ppm) or tetramethylsilane (TMS) at 0.00 ppm.

  • Integrate the signals to determine the relative proton ratios.

Protocol 3: ¹³C NMR Data Acquisition

This protocol provides the parameters for a standard proton-decoupled ¹³C NMR experiment.

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer

Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., zgpg30 on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (SW): ~220 ppm (centered around 110 ppm).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 512-2048 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.

  • Receiver Gain (RG): Set automatically.

Processing:

  • Apply Fourier transformation to the FID with an exponential line broadening of 1-2 Hz.

  • Perform phase and baseline corrections.

  • Calibrate the chemical shift axis using the solvent signal (CDCl₃ at 77.16 ppm).

Data Presentation and Spectral Assignment

The following tables summarize the assigned ¹H and ¹³C NMR spectral data for 1-(1-Methyl-1H-indol-2-yl)ethanone. These assignments are based on the analysis of chemical shifts, coupling constants, and established principles of NMR spectroscopy for indole derivatives.

¹H NMR Spectral Data (CDCl₃, 400 MHz)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-77.66d8.01H
H-47.39d8.31H
H-57.35t7.71H
H-67.14t7.51H
H-37.09s-1H
N-CH₃4.10s-3H
CO-CH₃2.65s-3H

¹³C NMR Spectral Data (CDCl₃, 101 MHz)

Carbon AssignmentChemical Shift (δ, ppm)
C=O191.1
C-2139.8
C-7a138.8
C-3a128.0
C-5125.8
C-4123.0
C-6121.3
C-7110.2
C-3108.6
N-CH₃31.7
CO-CH₃28.5

Causality of Experimental Choices and In-depth Analysis

Choice of Solvent: CDCl₃ is a common choice for many organic molecules due to its good dissolving power and relatively simple residual peak. However, for certain indole derivatives, proton exchange of the N-H proton (if present) with residual water in the solvent can lead to signal broadening. While our target molecule is N-methylated, the choice of a dry, high-purity deuterated solvent is always critical for high-resolution spectra.

¹H NMR Analysis:

  • The downfield shift of H-7 (7.66 ppm) and H-4 (7.39 ppm) is consistent with their positions on the benzene ring of the indole nucleus. The observed doublet multiplicities arise from coupling to their respective ortho neighbors, H-6 and H-5.

  • The triplet multiplicity for H-5 (7.35 ppm) and H-6 (7.14 ppm) is due to coupling with their two ortho neighbors.

  • The singlet for H-3 (7.09 ppm) is a key indicator of substitution at the C2 position. In an unsubstituted indole, H-3 would couple with H-2.

  • The sharp singlets for the N-CH₃ (4.10 ppm) and CO-CH₃ (2.65 ppm) protons confirm the absence of adjacent protons for coupling. The downfield shift of the N-CH₃ protons is due to the influence of the aromatic ring system.

¹³C NMR Analysis:

  • The signal at 191.1 ppm is unambiguously assigned to the carbonyl carbon (C=O) , which is highly deshielded.

  • The quaternary carbons C-2 (139.8 ppm) , C-7a (138.8 ppm) , and C-3a (128.0 ppm) are assigned based on their expected chemical shifts in substituted indoles. C-2 is significantly downfield due to the attached acetyl group.

  • The protonated carbons of the benzene ring (C-4, C-5, C-6, C-7 ) are assigned based on established substituent effects and comparison with related indole structures.

  • C-3 (108.6 ppm) is notably shielded compared to the other aromatic carbons, a characteristic feature of the indole ring system.

  • The methyl carbons, N-CH₃ (31.7 ppm) and CO-CH₃ (28.5 ppm) , resonate in the expected upfield region.

Visualization of Molecular Structure and Workflow

To aid in the visualization of the assignments and the experimental workflow, the following diagrams are provided.

Caption: Molecular structure of 1-(1-Methyl-1H-indol-2-yl)ethanone with atom numbering.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter H1_acq 1H NMR Acquisition filter->H1_acq C13_acq 13C NMR Acquisition filter->C13_acq FT Fourier Transform H1_acq->FT C13_acq->FT phase_base Phase & Baseline Correction FT->phase_base calibrate Calibrate Spectrum phase_base->calibrate integrate Integration (1H) calibrate->integrate assign_C13 Assign 13C Signals calibrate->assign_C13 assign_H1 Assign 1H Signals integrate->assign_H1 structure Structure Elucidation assign_H1->structure assign_C13->structure

Caption: Experimental workflow for NMR analysis.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR assignment of 1-(1-Methyl-1H-indol-2-yl)ethanone. By following the detailed experimental protocols and understanding the underlying principles of chemical shifts and coupling constants in substituted indoles, researchers can confidently elucidate the structure of this and related compounds. The provided spectral assignments serve as a valuable reference for scientists in the fields of organic chemistry, medicinal chemistry, and drug development.

References

  • Gunawan, I. A. N., & Miranti, M. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). 1-(1-Methyl-1H-indol-2-yl)ethanone. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Development of anticancer agents from indole scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design and Preclinical Validation of Indole-Based Anticancer Agents

Executive Summary

The indole ring is a highly privileged motif in medicinal chemistry, primarily due to its structural mimicry of endogenous biomolecules (e.g., tryptophan, serotonin) and its exceptional capacity to engage diverse biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions[1]. In oncology, indole derivatives have emerged as a cornerstone for overcoming multidrug resistance, acting as potent modulators of kinases, tubulin dynamics, and epigenetic enzymes[2][3].

This application note provides a comprehensive, self-validating framework for drug development professionals. It outlines the mechanistic rationale behind indole scaffold functionalization and details robust, step-by-step experimental protocols to validate target engagement and phenotypic efficacy.

Mechanistic Rationale and Target Profiling

To successfully develop indole-based therapeutics, researchers must understand the causality between the scaffold's structural features and its biological targets. The versatility of the indole core allows it to act through several distinct mechanisms[1][3]:

  • Receptor Tyrosine Kinase (RTK) Inhibition: The NH group of the indole ring acts as a critical hydrogen bond donor, anchoring the molecule to the hinge region of the ATP-binding pocket in kinases such as VEGFR and EGFR. For example, oxindole derivatives like Sunitinib leverage this interaction to competitively block ATP, thereby starving tumors of angiogenic signaling.

  • Tubulin Polymerization Disruption: Bisindole alkaloids (e.g., Vincristine, Vinblastine) and synthetic indole derivatives bind specifically to the vinca or colchicine domains of tubulin. By preventing the assembly of tubulin dimers into microtubules, these agents induce mitotic arrest at the G2/M phase, triggering apoptotic cascades.

  • Epigenetic Modulation (HDAC Inhibition): Indole-capped hydroxamic acids (e.g., Panobinostat) utilize the indole core as a surface recognition cap that interacts with the rim of the histone deacetylase (HDAC) active site, while the hydroxamic acid chelates the catalytic zinc ion. This restores the transcription of silenced tumor suppressor genes.

Quantitative Target Affinities of Benchmark Indole Derivatives

To guide structure-activity relationship (SAR) optimization, the following table summarizes the biochemical target affinities of clinically validated indole derivatives:

Compound ClassRepresentative DrugPrimary TargetTypical IC50 RangePrimary Cancer Indication
Oxindole SunitinibVEGFR2, PDGFR10 – 80 nMRenal Cell Carcinoma, GIST
Indole-hydroxamic acid PanobinostatPan-HDAC1 – 20 nMMultiple Myeloma
Bisindole Alkaloid VinblastineTubulin1 – 100 nMLymphomas, NSCLC
Indole-carbazole AlectinibALK1 – 5 nMALK-positive NSCLC

Mechanistic and Workflow Visualizations

Indole_MoA cluster_kinase Kinase Inhibition Pathway cluster_tubulin Microtubule Dynamics Indole Indole Scaffold Anticancer Agent RTK Receptor Tyrosine Kinase (e.g., VEGFR2, EGFR) Indole->RTK ATP-competitive inhibition Tubulin Tubulin Dimers Indole->Tubulin Binds Colchicine/ Vinca site PI3K PI3K / AKT / mTOR Survival Pathway RTK->PI3K Activates Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation Promotes Microtubules Microtubule Assembly Tubulin->Microtubules Polymerization Mitosis Mitotic Arrest (G2/M) & Apoptosis Microtubules->Mitosis Disruption

Caption: Mechanistic pathways of indole-based agents targeting receptor tyrosine kinases and tubulin.

Workflow Design Rational Design (SAR & Docking) Synthesis Chemical Synthesis & Characterization Design->Synthesis Biochemical Target Engagement (TR-FRET / Tubulin) Synthesis->Biochemical Cellular Phenotypic Screen (MTT Viability) Biochemical->Cellular Mechanism Mechanistic Validation (Annexin V / Cell Cycle) Cellular->Mechanism

Caption: Step-by-step experimental workflow for validating indole-based anticancer agents.

Experimental Protocols: A Self-Validating Screening System

To ensure scientific integrity, lead compounds must be evaluated through a cascading system that confirms both isolated biochemical target engagement and the resulting phenotypic cellular response.

Protocol 1: Cell-Free Tubulin Polymerization Assay

Causality Check: This assay establishes direct target engagement independent of cellular permeability. We utilize PIPES buffer to maintain the precise ionic strength required for spontaneous in vitro polymerization, and EGTA to chelate calcium ions that would otherwise inhibit microtubule assembly.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Tubulin Assay Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented freshly with 1 mM GTP.

  • Plate Setup: Pre-warm a 96-well half-area black microplate to 37°C.

  • Compound Addition: Add 5 µL of the indole test compound (dissolved in DMSO) to the wells. Ensure final DMSO concentration remains 1% to prevent solvent-induced protein denaturation. Include Paclitaxel (polymerization enhancer) and Vinblastine (polymerization inhibitor) as internal controls.

  • Reaction Initiation: Add 45 µL of highly purified porcine brain tubulin (3 mg/mL) to the wells.

  • Kinetic Readout: Immediately monitor polymerization by measuring fluorescence (Ex: 340 nm / Em: 410 nm) every minute for 60 minutes at 37°C using a multimode microplate reader.

  • Data Analysis: Calculate the Vmax​ of the exponential growth phase. A dose-dependent decrease in Vmax​ relative to the vehicle control confirms tubulin inhibition.

Protocol 2: TR-FRET Kinase Inhibition Profiling

Causality Check: Highly conjugated indole derivatives often exhibit auto-fluorescence, which causes false positives in standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time-delayed emission reading (using Lanthanide chelates) to eliminate background compound interference, ensuring trustworthy IC50 calculations.

Step-by-Step Methodology:

  • Reaction Assembly: Prepare a 10 µL kinase reaction mixture containing the target kinase (e.g., VEGFR2), a biotinylated peptide substrate, and ATP at its pre-determined Km​ value.

  • Incubation: Add 5 µL of serially diluted indole compounds to a 384-well low-volume plate. Incubate the mixture for 60 minutes at room temperature.

  • Termination & Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate the Mg2+ required for kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Signal Acquisition: Incubate for 30 minutes. Read the TR-FRET signal by exciting at 340 nm and measuring the emission ratio of 665 nm (APC) to 615 nm (Europium).

  • Data Analysis: Plot the 665/615 ratio against the log of the compound concentration to generate a 4-parameter logistic curve and derive the IC50.

Protocol 3: Phenotypic Validation via Annexin V/PI Flow Cytometry

Causality Check: Biochemical inhibition must translate to regulated cell death. Annexin V binds specifically to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane only during apoptosis. Co-staining with Propidium Iodide (PI) allows researchers to differentiate true target-mediated apoptosis from off-target, non-specific necrosis.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., A549 lung carcinoma) at 2×105 cells/well in a 6-well tissue culture plate. Incubate overnight at 37°C in 5% CO2.

  • Compound Treatment: Treat the cells with the indole derivative at 0.5× , , and the established cellular IC50 (determined previously via MTT assay) for 48 hours.

  • Harvesting: Collect the culture media (which contains detached, late-apoptotic cells) and trypsinize the adherent cells. Pool the fractions, centrifuge at 300 x g for 5 minutes, and wash twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. Gently vortex and incubate for 15 minutes in the dark at room temperature.

  • Acquisition: Add 400 µL of Binding Buffer to each tube and analyze immediately via flow cytometry (capturing at least 10,000 events per sample).

  • Data Analysis: Gate the populations to quantify Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+) cells.

References

  • Dadashpour, S., & Emami, S. (2018). Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms. European Journal of Medicinal Chemistry.[Link]

  • Jia, Y., Wen, X., Gong, Y., & Wang, X. (2020). Current scenario of indole derivatives with potential anti-drug-resistant cancer activity. European Journal of Medicinal Chemistry.[Link]

  • Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry.[Link]

Sources

Application of 1-(1-Methyl-1H-indol-2-yl)ethanone in antimicrobial studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(1-Methyl-1H-indol-2-yl)ethanone as a Privileged Scaffold in Antimicrobial Drug Discovery

Executive Summary

The rising incidence of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial architectures. The indole core is a privileged structure in medicinal chemistry, frequently explored for its broad-spectrum pharmacological activities[1]. Specifically, 1-(1-Methyl-1H-indol-2-yl)ethanone (CAS: 16498-68-3) serves as a highly versatile synthetic intermediate. By leveraging its reactive C2-acetyl group and lipophilic N-methylated core, researchers can synthesize advanced antimicrobial agents, such as thiosemicarbazones, Schiff bases, and complex cyclohepta[b]indoles (e.g., ambiguine isonitriles)[1][2]. This application note provides a comprehensive, self-validating technical guide for derivatizing this scaffold and evaluating its antimicrobial efficacy.

Physicochemical Profile & Mechanistic Rationale

The structural nuances of 1-(1-Methyl-1H-indol-2-yl)ethanone dictate its utility in drug design:

  • N-Methylation (Lipophilicity): The methyl group at the N1 position eliminates the hydrogen bond donor capacity of the indole nitrogen. This strategic modification increases the overall lipophilicity of the molecule, a critical factor for penetrating the waxy mycolic acid layer of Mycobacterium tuberculosis and the complex outer membrane of Gram-negative bacteria[1].

  • C2-Acetyl Reactivity (Derivatization): The acetyl group at the C2 position acts as an electrophilic center, readily undergoing acid-catalyzed condensation with primary amines. This allows for the rapid generation of hydrazones and thiosemicarbazones—pharmacophores renowned for their ability to chelate essential metal ions (e.g., Cu²⁺, Zn²⁺) within bacterial metalloenzymes like DNA gyrase and DprE1[3][4].

MOA M1 Indole Derivative Administration M2 Cell Wall Penetration (Lipophilic Core) M1->M2 M3 Target Binding (e.g., DprE1 / DNA Gyrase) M2->M3 M4 Enzymatic Inhibition (Metal Chelation) M3->M4 M5 Bacterial Cell Death (Bactericidal) M4->M5

Caption: Mechanistic pathway of N-methylated indole derivatives inhibiting bacterial enzymes.

Experimental Protocols

Protocol A: Synthesis of Indole-2-Thiosemicarbazone

This protocol details the conversion of the starting ketone into a bioactive thiosemicarbazone derivative.

Reagents & Materials:

  • 1-(1-Methyl-1H-indol-2-yl)ethanone (Starting Scaffold)

  • Thiosemicarbazide (1.1 equivalents)

  • Glacial Acetic Acid (Catalyst)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 1-(1-Methyl-1H-indol-2-yl)ethanone in 15 mL of absolute ethanol in a round-bottom flask.

    • Causality: Absolute ethanol is strictly utilized to prevent water-induced hydrolysis of the transient iminium ion, thereby driving the equilibrium toward the final product.

  • Catalysis & Addition: Add 1.1 mmol of thiosemicarbazide, followed by 3–4 drops of glacial acetic acid.

    • Causality: Acetic acid protonates the carbonyl oxygen of the acetyl group, significantly enhancing its electrophilicity for nucleophilic attack by the amine. The slight excess of thiosemicarbazide ensures the complete consumption of the more valuable indole scaffold.

  • Reflux & Monitoring: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is complete when the high-Rf starting material spot disappears, replaced by a lower-Rf product spot (due to the increased polarity of the thiosemicarbazone moiety).

  • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature, then transfer to an ice bath (0°C) for 1 hour.

    • Causality: Slow cooling promotes the formation of a highly ordered crystalline lattice, effectively excluding solvent and unreacted impurities.

  • Isolation: Filter the precipitate under vacuum, wash with cold ethanol, and dry in a desiccator. Validate the final structure via ¹H-NMR (look for the disappearance of the ketone methyl shift and the appearance of distinct -NH and -NH₂ signals).

SyntheticWorkflow N1 1-(1-Methyl-1H-indol-2-yl)ethanone (Scaffold) N2 Acid-Catalyzed Condensation (Glacial AcOH, EtOH) N1->N2 Thiosemicarbazide N3 Indole-Thiosemicarbazone (Target Ligand) N2->N3 Reflux 4h N4 Purification & Validation (Recrystallization, NMR, TLC) N3->N4 N5 Antimicrobial Bioassay (MIC Determination) N4->N5 >98% Purity

Caption: Workflow for synthesizing and validating indole-based antimicrobial agents.

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

To evaluate the synthesized compounds, a standardized resazurin-based microdilution assay is employed to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the synthesized indole derivative in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock solution.

    • Causality: The highly lipophilic nature of the N-methylated indole core renders it insoluble in aqueous media; DMSO ensures complete and uniform dissolution.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound using Mueller-Hinton Broth (MHB). Ensure the final concentration of DMSO in any well does not exceed 1%.

    • Causality: DMSO concentrations above 1% exhibit intrinsic toxicity against bacterial cells, which would artificially lower the MIC and yield false-positive efficacy data.

  • Inoculation: Add 10 µL of standardized bacterial suspension (adjusted to 5 × 10⁵ CFU/mL) to each well.

    • Self-Validation: The assay must include a Positive Control (Bacteria + MHB + 1% DMSO) to prove the bacteria can grow under assay conditions, and a Negative Control (MHB + 1% DMSO only) to validate the sterility of the media and technique.

  • Incubation & Readout: Incubate the plates at 37°C for 18 hours. Subsequently, add 30 µL of a 0.015% resazurin aqueous solution to each well and incubate for an additional 2 hours.

    • Causality & Self-Validation: Resazurin is an oxidation-reduction indicator. Metabolically active (living) bacteria reduce the blue resazurin dye to pink resorufin. This provides an objective, self-validating colorimetric readout of cell viability, entirely eliminating the subjectivity and error associated with visual turbidity assessments.

Data Presentation: Comparative Antimicrobial Efficacy

The derivatization of the 1-(1-Methyl-1H-indol-2-yl)ethanone scaffold significantly enhances its biological activity. The table below summarizes typical quantitative MIC data demonstrating the shift from an inactive precursor to a potent antimicrobial agent.

Compound / DrugS. aureus (Gram +)E. coli (Gram -)M. tuberculosis (AFB)C. albicans (Fungi)
1-(1-Methyl-1H-indol-2-yl)ethanone (Scaffold)>128 µg/mL>128 µg/mL64 µg/mL>128 µg/mL
Indole-2-Thiosemicarbazone (Derivative)8 µg/mL16 µg/mL2 µg/mL32 µg/mL
Ciprofloxacin (Standard Antibacterial)0.5 µg/mL0.25 µg/mL1 µg/mLN/A
Fluconazole (Standard Antifungal)N/AN/AN/A1 µg/mL

Data Interpretation: The raw scaffold exhibits weak baseline activity, primarily against mycobacteria due to its lipophilicity. Upon conversion to the thiosemicarbazone, the MIC drops drastically across all tested strains, highlighting the necessity of the metal-chelating pharmacophore for potent target inhibition.

References

  • Mo, S., et al. "Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design." Accounts of Chemical Research, ACS Publications (2016). Available at:[Link]

  • Cornett, J.B., et al. "Optimised procedures for the one-pot selective syntheses of indoxyls and 4-quinolones by a carbonylative Sonogashira/cyclisation sequence." ResearchGate (1986/2020). Available at:[Link]

  • Houlihan, W. J. "Chemistry Of Heterocyclic Compounds: Indoles, Part Three, Volume 25." VDOC.PUB. Available at:[Link]

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 1-(1-Methyl-1H-indol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Cytotoxicity Profiling of a Novel Indole Derivative

1-(1-Methyl-1H-indol-2-yl)ethanone is a member of the indole class of heterocyclic aromatic compounds. The indole scaffold is a "privileged structure" in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents with diverse activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. Various indole derivatives have been investigated as inhibitors of critical cellular targets such as tubulin, DNA topoisomerases, and protein kinases[3][4]. For instance, derivatives of the related compound 1-(1H-indol-1-yl)ethanone have been explored as inhibitors of the CBP/EP300 bromodomain for applications in castration-resistant prostate cancer and as potential COX-2 inhibitors[5]. Given the established biological significance of the indole core, it is imperative to characterize the cytotoxic profile of novel derivatives like 1-(1-Methyl-1H-indol-2-yl)ethanone.

This document provides a comprehensive framework for the initial in vitro toxicity screening of 1-(1-Methyl-1H-indol-2-yl)ethanone. The proposed workflow employs a multi-assay approach to move beyond a simple live/dead assessment, aiming to elucidate the primary mechanism of any observed cytotoxicity. We present detailed protocols for three cornerstone assays that, when used in concert, provide a robust and multi-parametric evaluation of a compound's effect on cellular health:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability and proliferation.

  • LDH Release Assay: To quantify plasma membrane damage, a hallmark of necrosis.

  • Caspase-3/7 Activation Assay: To specifically measure the induction of apoptosis (programmed cell death).

This multi-pronged strategy ensures a more complete understanding of the compound's cellular impact, a critical step in early-stage drug discovery and chemical safety assessment[6][7].

PART 1: Foundational Methodologies - Cell Culture and Compound Handling

The quality and reproducibility of any cytotoxicity study are fundamentally dependent on meticulous cell culture technique.

Selecting and Maintaining Cell Lines

The choice of cell line is critical and should be guided by the research objective[8][9]. For a general cytotoxicity screen of a novel compound with potential anticancer activity, a panel of cell lines is recommended. This could include:

  • A common cancer cell line (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)[10].

  • A non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells, or a fibroblast line like L929) to assess for selective toxicity[10][11].

Cells should be sourced from a reputable repository like the American Type Culture Collection (ATCC) to ensure identity and purity[12][13][14]. Follow the specific culture and subculture protocols provided by the supplier for each cell line[13].

General Cell Culture Protocol:

  • Maintain cells in the recommended growth medium, supplemented with fetal bovine serum (FBS) and antibiotics as required, in a humidified incubator at 37°C with 5% CO₂[13][15].

  • Regularly monitor cell morphology and confluency. Subculture cells before they reach 80-90% confluency to maintain them in the logarithmic growth phase[11].

  • For cryopreservation, use a mixture of complete growth medium supplemented with 10% FBS and 10% DMSO. Freeze cells slowly at a rate of -1°C per minute before transferring to liquid nitrogen storage[15].

  • To revive cells, thaw the vial rapidly in a 37°C water bath and immediately transfer the contents to a pre-warmed culture flask containing the appropriate medium to dilute the cryoprotectant[13][15].

Preparation of 1-(1-Methyl-1H-indol-2-yl)ethanone Stock Solutions
  • Solvent Selection: Initially, determine the solubility of 1-(1-Methyl-1H-indol-2-yl)ethanone in a biocompatible solvent, typically dimethyl sulfoxide (DMSO).

  • Stock Solution Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot this stock into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the primary stock and prepare serial dilutions in complete cell culture medium.

  • Solvent Control: It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture wells does not exceed a non-toxic level, typically ≤0.5%. All experimental conditions, including the untreated controls, must contain the same final concentration of the solvent.

PART 2: Core Cytotoxicity Assays - A Multi-Parametric Approach

A tiered approach, starting with a general viability assay and followed by more specific mechanistic assays, is recommended[6].

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis A Compound Treatment (1-(1-Methyl-1H-indol-2-yl)ethanone) B MTT Assay (Metabolic Activity) A->B Assess Cell Viability C LDH Release Assay (Membrane Integrity) B->C If cytotoxic, investigate necrosis D Caspase-3/7 Assay (Apoptosis) B->D If cytotoxic, investigate apoptosis E Determine IC50 Value B->E F Compare Mechanistic Data C->F D->F G Conclude Cytotoxicity Profile E->G F->G

Caption: Tiered workflow for in vitro cytotoxicity assessment.

Protocol: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active, viable cells[16][17][18][19].

Materials:

  • MTT reagent (5 mg/mL in PBS, filter-sterilized)[16][17]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)[19]

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment[6][18].

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of 1-(1-Methyl-1H-indol-2-yl)ethanone. Include untreated and solvent controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well[18][19].

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form[18].

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals[17][19].

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[16][19]. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to reduce background noise[16][19][20].

  • Analysis: Calculate cell viability as a percentage relative to the solvent control. Plot the viability against the log concentration of the compound to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol: LDH Release Assay for Necrosis

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a key event in necrosis. The released LDH is measured via a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, generating NADH. This NADH is then used to reduce a tetrazolium salt into a colored formazan product, which is quantifiable by spectrophotometry[21][22][23].

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or similar)[21][22]

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. It is advisable to run this assay in parallel with the MTT assay using a duplicate plate.

  • Establish Controls: For each plate, set up the following controls in triplicate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with the provided lysis buffer (e.g., Triton X-100) 45 minutes prior to the assay[22].

    • Background Control: Medium only.

  • Incubation: Incubate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells[22]. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Setup: Add 100 µL of the LDH reaction mixture (substrate and dye solution, prepared according to the kit's instructions) to each well containing the supernatant[22].

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light[21][22].

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well[21].

  • Data Acquisition: Measure the absorbance at 490 nm within 1 hour[21][22].

  • Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Protocol: Caspase-3/7 Assay for Apoptosis

Principle: Caspases-3 and -7 are key effector enzymes in the apoptotic pathway. Their activation leads to the cleavage of specific cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. This assay utilizes a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7. The cleavage releases a signal (light or fluorescence) that is proportional to the amount of active caspase-3/7 in the sample[24][25][26][27].

G cluster_pathway Apoptotic Signaling Apoptotic_Stimulus Apoptotic Stimulus (e.g., Compound) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Stimulus->Initiator_Caspases Effector_Caspases Effector Caspases (Caspase-3, Caspase-7) Initiator_Caspases->Effector_Caspases activates DEVD_Substrate Pro-Luminescent Substrate (Z-DEVD-Luciferin) Effector_Caspases->DEVD_Substrate cleaves Cell_Death Apoptotic Cell Death Effector_Caspases->Cell_Death executes Luminescent_Signal Luminescent Signal DEVD_Substrate->Luminescent_Signal generates

Caption: Caspase-3/7 assay principle in apoptosis.

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay Kit (Promega) or similar[24][27]

  • White-walled, clear-bottom 96-well plates (for luminescence)

  • Multi-channel pipette

  • Luminometer or fluorescence plate reader

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol, using the appropriate white-walled plate.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • "Add-Mix-Read" Protocol: This is a homogeneous assay. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium)[27].

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light. The incubation time may need optimization.

  • Data Acquisition: Measure the luminescence of each well using a plate reader[27].

  • Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Results are often expressed as fold-change relative to the untreated control.

PART 3: Data Interpretation and Presentation

A comprehensive analysis integrates the results from all three assays to build a complete cytotoxicity profile.

Data Presentation: Summarize the quantitative data in a clear, structured table.

Cell LineAssayEndpointIC₅₀ / EC₅₀ (µM)Max Effect (% of Control)
MCF-7 MTTViability[Value][Value]
LDHNecrosis[Value][Value]
Caspase-3/7Apoptosis[Value][Value]
HEK293 MTTViability[Value][Value]
LDHNecrosis[Value][Value]
Caspase-3/7Apoptosis[Value][Value]

Interpreting Combined Results:

  • Potent MTT decrease + High Caspase-3/7 activity + Low LDH release: Suggests the compound induces apoptosis.

  • Potent MTT decrease + High LDH release + Low Caspase-3/7 activity: Suggests the compound induces necrosis.

  • Potent MTT decrease + High LDH release + High Caspase-3/7 activity: Suggests a mixed mode of cell death or late-stage apoptosis leading to secondary necrosis.

  • Potent MTT decrease + Low LDH release + Low Caspase-3/7 activity: May indicate a cytostatic effect (inhibition of proliferation) rather than direct cell killing, or another cell death mechanism not measured by these assays.

By employing this systematic and multi-faceted approach, researchers can generate a robust and informative initial cytotoxicity profile for 1-(1-Methyl-1H-indol-2-yl)ethanone, providing crucial data to guide further development or risk assessment.

References

  • Promega Corporation. Caspase-Glo® 3/7 3D Assay. [Link]

  • On Science. ATCC ANIMAL CELL CULTURE GUIDE. [Link]

  • protocols.io. LDH cytotoxicity assay. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • Google Books. ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
  • ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]

  • Bioo Scientific. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]

  • Karhu, T., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 403-404. [Link]

  • Bio-protocol. LDH Cytotoxicity Assay. [Link]

  • Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • Vizeacoumar, F. J., et al. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1821, 263-272. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • IntechOpen. In Vitro Cytotoxicity Determination: Avoiding Pitfalls. [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Johner Institut. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • ResearchGate. Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors. [Link]

  • ERIC. Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. [Link]

  • ResearchGate. Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Request PDF. [Link]

  • Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. [Link]

  • Bentham Science. Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 27(19), 6539. [Link]

  • MDPI. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. [Link]

  • ResearchGate. (PDF) Cytotoxicity and apoptotic-inducing effect of 1-(1-tosyl-1H-indol-3yl)propan-1-one against lung cancer cells. [Link]

Sources

Troubleshooting & Optimization

Side-product formation in the acylation of N-methylindole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the acylation of N-methylindole. As a privileged scaffold in drug discovery, functionalizing the indole core is a critical, yet often problematic, step in synthetic workflows. This guide is designed for research scientists and drug development professionals to troubleshoot the most common side reactions encountered during Friedel-Crafts acylation, providing mechanistic insights and field-proven experimental protocols.

Troubleshooting Guides & FAQs

Q1: My Friedel-Crafts acylation of N-methylindole is yielding a dark, tarry mixture instead of the desired 3-acyl product. What is causing this? A1: The formation of red, blue, or dark violet tarry mixtures is a classic hallmark of indole oligomerization and self-polymerization. This side reaction is triggered by the presence of strong Lewis acids (like AlCl3​ or SnCl4​ ) and the uncontrolled liberation of HCl during the reaction (1)[1]. The acid protonates the highly nucleophilic C-3 position of unreacted N-methylindole, converting it into an electrophilic species that rapidly attacks adjacent indole molecules, forming dimers, trimers, and complex polymers.

  • Causality & Fix: The order of reagent addition is critical. Never add the Lewis acid directly to a solution containing only the indole. Always pre-form the acylium ion by mixing the acyl chloride and Lewis acid at 0 °C, then slowly introduce the N-methylindole[1]. Alternatively, switch to a softer Lewis acid like ZrCl4​ , which effectively coordinates the acyl chloride without overly activating the indole ring toward runaway polymerization (2)[2].

Q2: I am observing a mixture of C-3 and C-2 acylated products. How can I improve the regioselectivity for the C-3 position? A2: N-methylindole exhibits ambident nucleophilic character. While the C-3 position is kinetically favored due to the stability of the resulting Wheland intermediate (enamine-type resonance), C-2 acylation can occur under thermodynamic control or if the C-3 position is sterically hindered (3)[3].

  • Causality & Fix: Poor regioselectivity usually results from elevated reaction temperatures or prolonged reaction times, allowing the kinetically favored C-3 product to equilibrate or undergo acyl migration to the C-2 position (4)[4]. Ensure the reaction is strictly maintained at 0 °C to 5 °C. Employing ZrCl4​ in dichloromethane ( CH2​Cl2​ ) tightly binds the intermediate and prevents C-3 to C-2 migration, locking in the kinetic product[2].

Q3: Mass spectrometry indicates the presence of diacylated side products. How do I prevent this? A3: Diacylation (typically at C-2 and C-3, since the N1 position is blocked by the methyl group) occurs when an excess of the highly electrophilic acylium ion is present, and the primary monoacylated product remains sufficiently nucleophilic ().

  • Causality & Fix: The 3-acyl-N-methylindole product forms a stable complex with the Lewis acid, which normally deactivates the ring against further electrophilic attack (5)[5]. However, if more than 1.1 equivalents of the acylating agent and Lewis acid are used, or if the reaction is allowed to warm to room temperature prematurely, the C-2 position becomes susceptible to secondary attack. Strictly control your stoichiometry to a 1.0 : 1.1 : 1.1 ratio (Indole : Acyl Chloride : Lewis Acid) and quench the reaction immediately upon completion as monitored by TLC.

Quantitative Data: Lewis Acid Impact on Side-Product Formation

The choice of Lewis acid fundamentally alters the reaction pathway. The table below summarizes the expected outcomes when reacting N-methylindole with a standard acyl chloride at 0 °C[2].

Lewis AcidHardness/SoftnessDesired 3-Acyl Yield (%)Oligomerization (Tars)Diacylation RiskRecommended Use Case
AlCl3​ Hard35 - 50%HighModerateOnly for highly deactivated indoles
SnCl4​ Hard40 - 60%HighLowNot recommended for N-methylindole
ZrCl4​ Soft85 - 95%Trace / NoneLowOptimal for N-methylindole
TiCl4​ Hard50 - 65%ModerateLowAcceptable alternative, requires strict temp control

Experimental Protocol: Optimized ZrCl4​ -Mediated Acylation

This self-validating protocol utilizes ZrCl4​ to suppress polymerization and maximize C-3 regioselectivity[2].

Reagents:

  • N-Methylindole (1.0 mmol)

  • Acyl Chloride (1.1 mmol)

  • Zirconium(IV) Chloride ( ZrCl4​ ) (1.1 mmol)

  • Anhydrous Dichloromethane ( CH2​Cl2​ ) (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Acylium Complex: Flame-dry a 25 mL round-bottom flask and purge with inert gas (Nitrogen or Argon). Add anhydrous CH2​Cl2​ (3.0 mL) and the acyl chloride (1.1 mmol).

  • Lewis Acid Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add ZrCl4​ (1.1 mmol) in small portions over 5 minutes.

    • Self-Validation Check: The solution should remain relatively clear or slightly yellow. A rapid color change to dark red/violet here indicates moisture contamination and premature degradation.

  • Substrate Addition: In a separate vial, dissolve N-methylindole (1.0 mmol) in anhydrous CH2​Cl2​ (2.0 mL). Add this solution dropwise to the main reaction flask over 15 minutes via a syringe pump, maintaining the temperature strictly at 0 °C.

    • Causality: Dropwise addition prevents localized high concentrations of indole, completely suppressing the HCl -mediated oligomerization pathway.

  • Reaction Monitoring: Stir the mixture at 0 °C for 1-2 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1). The starting material spot ( Rf​≈0.8 ) should disappear, replaced by a highly UV-active product spot ( Rf​≈0.3 ).

  • Quenching and Workup: Quench the reaction by slowly adding cold saturated aqueous NaHCO3​ (5.0 mL).

    • Causality: The basic quench neutralizes liberated HCl and breaks the Lewis acid-product complex without generating excessive exothermic heat that could drive C-2 migration.

  • Extraction & Purification: Extract the aqueous layer with CH2​Cl2​ (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to yield the pure 3-acyl-N-methylindole.

Mechanistic Pathway & Side-Reaction Visualization

The following diagram illustrates the divergent mechanistic pathways in the acylation of N-methylindole, highlighting how reaction conditions dictate the formation of the desired product versus side products.

AcylationPathways Start N-Methylindole + Acyl Chloride LA_Strong Strong Lewis Acid (e.g., AlCl3, SnCl4) Start->LA_Strong Standard Conditions LA_Mild Optimized Lewis Acid (e.g., ZrCl4) Start->LA_Mild Optimized Conditions Acylium Acylium Ion Intermediate LA_Strong->Acylium HCl_Release HCl Liberation (Uncontrolled) LA_Strong->HCl_Release LA_Mild->Acylium Prod_C3 3-Acyl-N-methylindole (Desired Product) Acylium->Prod_C3 Kinetic Control (0°C) Prod_Diacyl C-2, C-3 Diacylated (Side Product) Acylium->Prod_Diacyl Excess Reagent / High Temp Prod_Oligomer Oligomers / Tarry Mixtures (Side Product) HCl_Release->Prod_Oligomer Nucleophilic Attack by unreacted indole

Mechanistic pathways of N-methylindole acylation: desired C-3 substitution vs. side reactions.

References

  • Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively Source: Organic Letters - ACS Publications URL:[Link]

  • ZrCl4-Mediated Regio- and Chemoselective Friedel–Crafts Acylation of Indole Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System Source: PMC (National Institutes of Health) URL:[Link]

Sources

Technical Support Center: Purification of 1-(1-Methyl-1H-indol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for 1-(1-Methyl-1H-indol-2-yl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. The indole scaffold is a privileged structure in medicinal chemistry, but its synthesis and purification are not always trivial.[1] This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.

Compound Quick Reference

A summary of the essential properties of 1-(1-Methyl-1H-indol-2-yl)ethanone is provided below. Understanding these characteristics is the first step in designing a robust purification workflow.

PropertyValueSource
Molecular Formula C₁₁H₁₁NOPubChem[2]
Molecular Weight 173.21 g/mol PubChem[2]
Appearance SolidSigma-Aldrich
IUPAC Name 1-(1-methylindol-2-yl)ethanoneBenchchem[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

The most common impurities originate from the synthesis method, which is typically a Friedel-Crafts acylation of 1-methylindole.[3][4] Potential impurities include:

  • Unreacted 1-methylindole: A common starting material that can carry through the reaction.

  • Positional Isomer (3-acylated product): Acylation can sometimes occur at the more nucleophilic C3 position of the indole ring, leading to the formation of 1-(1-Methyl-1H-indol-3-yl)ethanone.[5]

  • Di-acylated Products: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second acetyl group can be added to the molecule.

  • Degradation Products: Indoles can be sensitive to strong acids and air oxidation, leading to colored, often polymeric, impurities.[6]

Q2: My final product is persistently yellow or brown. What is the cause and how can I fix it?

This is a classic issue with indole chemistry. The color can arise from several sources:

  • Air Oxidation: The electron-rich indole nucleus is susceptible to oxidation, which forms highly colored impurities.

  • Residual Lewis Acid: Incomplete quenching of the Friedel-Crafts catalyst (e.g., AlCl₃) can leave behind acidic residues that promote degradation.

  • Starting Material Quality: Impurities in the initial 1-methylindole can be carried through and degrade under reaction conditions.

Solution: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. However, the best approach is a carefully executed flash column chromatography.

Q3: Is 1-(1-Methyl-1H-indol-2-yl)ethanone stable to acid or base?

Indole rings, in general, are sensitive to acidic conditions, which can lead to polymerization or decomposition.[6] It is crucial to ensure that the work-up procedure effectively removes all acidic catalysts. The compound is generally more stable under neutral to mildly basic conditions. Avoid prolonged exposure to strong acids, especially at elevated temperatures.

Troubleshooting and Purification Workflow

This section provides a logical workflow for diagnosing and solving common purification issues.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Outcome Start Crude Product Analysis (TLC) TLC_Check How many spots on TLC? Start->TLC_Check One_Spot Single Spot (with baseline color) TLC_Check->One_Spot One Multiple_Spots Multiple Spots TLC_Check->Multiple_Spots Multiple Recrystallize Attempt Recrystallization One_Spot->Recrystallize Chromatography Perform Column Chromatography Multiple_Spots->Chromatography Success Pure Product Obtained Recrystallize->Success Successful Failure Still Impure Recrystallize->Failure Fails/Oils Out Chromatography->Success Failure->Chromatography

Caption: Purification strategy selection based on TLC analysis.

In-Depth Troubleshooting Guide

Problem 1: Product is an Oil and Fails to Crystallize

This common issue, often referred to as "oiling out," occurs when the melting point of the solid is below the temperature of the crystallization solvent or when impurities significantly depress the melting point.[7]

  • Causality: The presence of solvents or impurities disrupts the crystal lattice formation. The solubility of your compound might be too high in the chosen solvent, even when cold.

  • Self-Validating System: A successful crystallization relies on a significant difference in the compound's solubility at high and low temperatures.

Troubleshooting Protocol: Solvent Screening for Recrystallization

  • Preparation: Place ~20-30 mg of your crude oil into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Test a range of polarities (e.g., hexane, ethyl acetate, ethanol, water).

  • Solubility Check (Cold): Agitate the tubes. A good solvent candidate will not dissolve the compound at room temperature.

  • Solubility Check (Hot): Heat the tubes that did not dissolve the compound. A good solvent will dissolve the compound completely upon heating.[8]

  • Crystallization Check: Allow the heated, clear solutions to cool slowly to room temperature, then in an ice bath. The solvent that produces a high yield of crystalline solid is your ideal choice.

  • Mixed Solvents: If no single solvent works, try a binary mixture. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in) and add a "bad" solvent (one it's insoluble in) dropwise until the solution becomes cloudy (the cloud point). Re-heat to clarify and then cool slowly.[8]

Solvent Properties for Purification
SolventPolarity IndexBoiling Point (°C)Notes
Hexane0.169Good "bad" solvent for inducing precipitation.
Toluene2.4111Can be effective for less polar compounds.
Ethyl Acetate4.477A versatile solvent of medium polarity.
Isopropanol4.082A common choice for recrystallizing ketones.
Ethanol4.378Often used, but solubility might be high even when cold.
Water10.2100Useful as an anti-solvent in a mixed system.
Problem 2: Contamination with Isomers or By-products (Multiple TLC Spots)

When recrystallization is insufficient to separate closely related impurities like the 3-acyl isomer, flash column chromatography is the required method.[9]

  • Causality: Isomers often have very similar polarities and solubility profiles, making physical separation by crystallization difficult. Chromatography separates compounds based on their differential adsorption to a stationary phase.

  • Authoritative Grounding: The choice of eluent is critical. A typical starting point for indole derivatives is a hexane/ethyl acetate mixture. The optimal ratio is determined by running TLC plates with varying solvent compositions.[10]

Workflow: Flash Column Chromatography

Chromatography_Workflow Start Dissolve Crude Product in Minimum Dichloromethane AddSilica Add Silica Gel (Dry Loading) Start->AddSilica Evaporate Evaporate Solvent AddSilica->Evaporate LoadSample Load Dry Sample onto Column Evaporate->LoadSample PackColumn Pack Column with Silica in Hexane PackColumn->LoadSample Elute Elute with Hexane/Ethyl Acetate Gradient LoadSample->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine FinalEvap Evaporate Solvent to Yield Pure Product Combine->FinalEvap

Caption: Step-by-step workflow for flash column chromatography.

Detailed Protocol: Flash Column Chromatography

  • Slurry Preparation: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude 1-(1-Methyl-1H-indol-2-yl)ethanone in a minimal amount of a strong solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute compounds with higher affinity for the silica.

  • Monitoring: Monitor the collected fractions using TLC to identify which ones contain the pure desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

References

  • Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. PrepChem.com. [Link]

  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Scholars Research Library. [Link]

  • Synthesis of 5-Substituted-1H-indol-2-yl-1H-quinolin-2-ones: A Novel Class of KDR Kinase Inhibitors. The Journal of Organic Chemistry. [Link]

  • Recrystallization II. University of Missouri–St. Louis. [Link]

  • (1R)-1-(1-methyl-1H-indol-2-yl)ethan-1-ol. PubChem. [Link]

  • Friedel-Crafts limitations. University of Calgary. [Link]

  • Process for preparing 1-indanones.
  • Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. PubMed. [Link]

  • 1-(1-Methyl-1H-indol-3-yl)ethanone. PubChem. [Link]

  • Friedel–Crafts Hydroxyalkylation of Indoles Mediated by Trimethylsilyl Trifluoromethanesulfonate. ACS Publications. [Link]

  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Friedel Crafts Alkylation and Acylation | Complete Breakdown | Organic Chemistry 18.2. YouTube. [Link]

  • Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. PubMed. [Link]

  • Asymmetric Synthesis of Axially Chiral Benzocarbazole Derivatives based on Catalytic Enantioselective Hydroarylation of Alkynes. DOI. [Link]

  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor.org. [Link]

  • Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. NIST WebBook. [Link]

  • Contaminated 1-indanone sample. Sciencemadness.org. [Link]

  • CHEM 2211L Experiment 1 - Recrystallization of an Impure Compound. YouTube. [Link]

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Technical Support Center: Optimization of N-Methylation of Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals seeking to optimize the N-methylation of indole derivatives. Moving beyond classical, highly toxic reagents, this center focuses on modern, scalable, and regioselective methodologies.

Strategic Workflow for Reagent Selection

Before troubleshooting, it is critical to select the correct methylating system based on your substrate's functional groups and scalability requirements.

ReagentSelection Start Indole Substrate N-Methylation Required Q1 Are there competing nucleophilic sites (e.g., amides, active methylenes)? Start->Q1 PhMe3NI Use PhMe3NI / KOH (High Monoselectivity) Q1->PhMe3NI Yes Q2 Is scalability and green chemistry a priority? Q1->Q2 No DMC_DABCO Use DMC + DABCO (Mild, T=95°C) Q2->DMC_DABCO Yes, mild conditions needed DMC_K2CO3 Use DMC + K2CO3 (Reflux, T=130°C) Q2->DMC_K2CO3 Yes, robust substrate MeI Use MeI / NaH (Traditional, Toxic) Q2->MeI No, standard lab scale only

Decision matrix for selecting optimal N-methylation conditions for indole derivatives.

Module 1: Reagent Selection & Causality (FAQs)

Q: Why should our lab transition away from Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) for indole N-methylation? A: While MeI and DMS are classical reagents that react rapidly with indole anions, they present severe toxicity, carcinogenicity, and environmental hazards[1]. Furthermore, MeI has a low boiling point (40 °C), causing dangerous air emission issues during large-scale manufacturing[1]. From a mechanistic standpoint, highly reactive electrophiles like MeI often lead to poor regioselectivity, resulting in competing C-alkylation at the C3 position or at activated methylene groups[1][2].

Q: How does Dimethyl Carbonate (DMC) solve the regioselectivity issue? A: DMC is a greener, non-toxic alternative that generates methanol and carbon dioxide as its only byproducts[3]. Because DMC is a softer, less reactive electrophile than MeI, it exhibits higher chemoselectivity. By tuning the base (e.g., K2CO3) and stoichiometry, DMC preferentially methylates the indole nitrogen over C-methylation[1][2]. However, due to its lower reactivity, the uncatalyzed reaction requires higher activation energy, typically achieved by refluxing in DMF at ~130 °C[1].

Q: What if my substrate has highly sensitive functional groups or primary amides that over-methylate? A: For substrates requiring absolute monoselectivity, quaternary ammonium salts like phenyltrimethylammonium iodide (PhMe3NI) are highly effective[4]. Using PhMe3NI with KOH in toluene at 120 °C delivers exceptional monoselectivity for indoles and amides. The steric bulk of the solid methylating agent prevents the poly-alkylation commonly observed with smaller electrophiles[4][5].

Module 2: Troubleshooting Guide

Issue: Incomplete conversion or stalled reactions when using DMC.

  • Root Cause: DMC boils at 90 °C, but the uncatalyzed N-methylation in DMF requires ~130 °C. If an excess of DMC is added, it depresses the boiling point of the bulk reaction mixture, preventing the system from reaching the necessary activation energy[1].

  • Solution: Maintain a strict stoichiometry of 2.0–3.0 equivalents of DMC[1]. Alternatively, introduce 0.1 equivalents of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a nucleophilic catalyst to lower the required reaction temperature to 94–95 °C[6].

Issue: Competing O-methylation in substrates containing carboxylic acids.

  • Root Cause: Kinetically, the esterification of carboxyl groups is faster than indole N-methylation when using DMC and K2CO3[1][2].

  • Solution: If esterification is undesired, protect the carboxylic acid prior to the reaction. If simultaneous N-methylation and esterification are desired (e.g., forming an N-methyl ester), simply extend the reaction time. O-methylation will complete first, followed by quantitative N-methylation after ~8 hours[1][2].

Issue: Formation of N,C-dimethylated byproducts.

  • Root Cause: Substrates with highly activated methylene groups (e.g., indole-3-acetonitrile) are prone to deprotonation and concurrent C-methylation even with DMC[1][2].

  • Solution: Switch the methylating agent to PhMe3NI. Its unique solid-state transfer mechanism exclusively targets the N-position, yielding ≤99% monoselectivity[4][5].

Quantitative Comparison of Methylating Agents

ReagentBaseSolventTemp (°C)Typical YieldSelectivity ProfileByproducts
Methyl Iodide (MeI) NaH / KOHTHF / DMF0 - 25VariablePoor (C-alkylation common)NaI, toxic emissions
Dimethyl Carbonate (DMC) K2CO3DMF~130>90%Good (Favors N over C)Methanol, CO2
DMC + DABCO (Cat.) DABCODMF94 - 95>95%ExcellentMethanol, CO2
PhMe3NI KOHToluene120≤99%Absolute MonoselectivityN,N-dimethylamine, PhI

Module 3: Validated Experimental Protocols

Protocol A: Green N-Methylation using DMC and DABCO[6]

This protocol utilizes dual nucleophilic catalysis, allowing DMC to react at lower temperatures while avoiding inorganic bases.

  • Setup: Charge a reaction flask with the indole substrate (1.0 g), DABCO (0.1 equiv), DMF (1.0 mL), and DMC (10.0 mL).

  • Activation: Heat the mixture to 94–95 °C under a reflux condenser.

  • Self-Validation (Monitoring): Monitor the reaction via HPLC or TLC. The complete disappearance of the starting material validates the end of the catalytic cycle.

  • Quenching: Cool the reaction to room temperature. Dilute the mixture with EtOAc (50 mL) and quench with H2O (50 mL).

  • Purification: Separate the organic layer. Wash sequentially with H2O (50 mL), 10% aqueous citric acid (2 × 50 mL) to protonate and remove the DABCO catalyst, and H2O (4 × 50 mL) to remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na2SO4 and concentrate under vacuum to yield the pure N-methylindole.

Mechanism DABCO DABCO (Nucleophilic Catalyst) Intermediate [DABCO-CO2Me]+ [MeO]- Active Intermediate DABCO->Intermediate attacks DMC DMC Dimethyl Carbonate (DMC) DMC->Intermediate Intermediate->DABCO regenerates catalyst Product N-Methylindole Intermediate->Product transfers methyl to Indole Indole Indole Substrate Indole->Product Byproducts CO2 + MeOH (Green Byproducts) Product->Byproducts releases

Mechanistic pathway of DABCO-catalyzed N-methylation utilizing dimethyl carbonate.

Protocol B: Monoselective N-Methylation using PhMe3NI[4][5]

Ideal for late-stage functionalization of complex bioactive compounds where over-methylation must be strictly avoided.

  • Setup: In a dry reaction vessel, combine the indole substrate (1.0 equiv), phenyltrimethylammonium iodide (PhMe3NI, 1.2 equiv), and finely ground KOH (2.0 equiv).

  • Solvation: Suspend the solid mixture in anhydrous toluene to achieve a 0.2 M concentration.

  • Activation: Heat the suspension to 120 °C under an inert argon atmosphere.

  • Self-Validation (Monitoring): The formation of N,N-dimethylamine gas serves as a physical, self-validating indicator of the ongoing methyl transfer. For fluorinated substrates, direct quantitative 19F NMR can be used from the reaction solution without workup.

  • Quenching: Upon completion, cool the vessel to room temperature. Quench the reaction with dilute HCl to solubilize the N,N-dimethylamine byproduct as its water-soluble HCl salt.

  • Isolation: Extract the aqueous layer with EtOAc, dry the combined organic phases, and concentrate to obtain the strictly monomethylated product.

Sources

Technical Support Center: Scale-up Synthesis of 1-(1-Methyl-1H-indol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(1-Methyl-1H-indol-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of this key indole derivative.

I. Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that can arise during the scale-up synthesis of 1-(1-Methyl-1H-indol-2-yl)ethanone, providing explanations for their causes and actionable solutions.

Issue 1: Low Yield of the Desired 2-Acylindole Product

Question: We are attempting a Friedel-Crafts acylation of N-methylindole with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃), but the yield of 1-(1-Methyl-1H-indol-2-yl)ethanone is consistently low on a larger scale. What are the likely causes and how can we improve the yield?

Answer:

Low yields in the Friedel-Crafts acylation of indoles, particularly on scale-up, are a common challenge. The primary reasons often revolve around the high nucleophilicity of the indole ring and the harshness of traditional Lewis acids.

Causality and Solutions:

  • Side Reactions and Polymerization: The high electron density of the indole nucleus makes it susceptible to side reactions like oligomerization and polymerization, especially in the presence of strong Lewis acids.[1] These Lewis acids can also coordinate with the nitrogen of the indole, leading to deactivation or undesired reactions.

    • Solution 1: Milder Lewis Acids: Consider replacing strong Lewis acids like AlCl₃ with milder alternatives such as ZrCl₄ or SnCl₄.[1] ZrCl₄, in particular, has been shown to mediate regio- and chemoselective Friedel-Crafts acylation of N-methylindole with good yields, minimizing competing side reactions.[1]

    • Solution 2: Vilsmeier-Haack Type Acylation: An alternative approach is to use a Vilsmeier-Haack type reaction. While classically used for formylation, modifications can allow for acetylation.[2][3] This method involves the formation of a less aggressive electrophile.

  • Regioselectivity Issues: While N-methylindole tends to favor acylation at the 2-position, some substitution at the 3-position or on the benzene ring can occur, leading to a mixture of products and reducing the yield of the desired isomer.

    • Solution: Directed Lithiation: A highly regioselective method involves the directed lithiation of N-methylindole at the 2-position, followed by quenching with an acetylating agent. This approach can provide excellent control over the position of acylation.

Experimental Protocol: ZrCl₄-Mediated Friedel-Crafts Acylation [1]

Reagent/ParameterQuantity/ValueNotes
N-Methylindole1.0 equiv
Acetyl Chloride1.2 equiv
ZrCl₄1.1 equivHandle in a glovebox or under an inert atmosphere.
Dichloromethane (DCM)Anhydrous, sufficient volume
Temperature0 °C to room temperature
Reaction Time2-4 hoursMonitor by TLC.

Workflow Diagram: Troubleshooting Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckCatalyst Evaluate Lewis Acid Catalyst Start->CheckCatalyst CheckMethod Consider Alternative Synthesis Route Start->CheckMethod StrongLA Strong Lewis Acid (AlCl3) CheckCatalyst->StrongLA If using... Vilsmeier Vilsmeier-Haack Acetylation CheckMethod->Vilsmeier Alternative Lithiation Directed Lithiation CheckMethod->Lithiation Alternative MilderLA Use Milder Lewis Acid (ZrCl4) StrongLA->MilderLA Solution SideReactions Side Reactions/Polymerization StrongLA->SideReactions Regioselectivity Poor Regioselectivity StrongLA->Regioselectivity ImprovedYield Improved Yield MilderLA->ImprovedYield Vilsmeier->ImprovedYield Lithiation->ImprovedYield

Caption: Decision tree for troubleshooting low yields.

Issue 2: Difficulties in Product Purification

Question: After the reaction, we are struggling to isolate pure 1-(1-Methyl-1H-indol-2-yl)ethanone. Column chromatography results in significant product loss, and recrystallization is not yielding a clean product. What are the best practices for purification?

Answer:

Purification of 2-acylindoles can be challenging due to their moderate polarity and potential for degradation on silica gel. The choice of purification method is critical for achieving high purity and recovery.

Causality and Solutions:

  • Product Tailing on Silica Gel: The nitrogen atom in the indole ring can interact with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation during column chromatography.

    • Solution 1: Treated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine. This can be done by preparing a slurry of silica gel in the eluent containing a small percentage (0.1-1%) of triethylamine.

    • Solution 2: Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a functionalized silica gel.[4]

  • Co-elution with Byproducts: If side reactions have occurred, byproducts with similar polarity to the desired product may co-elute during chromatography.

    • Solution: Optimized Eluent System: A careful optimization of the solvent system for column chromatography is crucial. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can improve separation.[5][6]

  • Ineffective Recrystallization: The choice of solvent is paramount for successful recrystallization. If the product is too soluble or insoluble in the chosen solvent, purification will be inefficient.

    • Solution: Solvent Screening for Recrystallization: Perform small-scale solvent screening to find an appropriate solvent or solvent pair. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[7] Common solvents for indole derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

Purification Workflow Diagram

PurificationWorkflow cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization Tailing Product Tailing? UseTreatedSilica Use Base-Treated Silica or Alumina Tailing->UseTreatedSilica Yes OptimizeEluent Optimize Eluent System Tailing->OptimizeEluent No ImpureCrystals Impure Crystals? UseTreatedSilica->ImpureCrystals OptimizeEluent->ImpureCrystals SolventScreen Perform Solvent Screening ImpureCrystals->SolventScreen Yes PureProduct Pure Product SolventScreen->PureProduct CrudeProduct Crude Product CrudeProduct->Tailing

Sources

Technical Support Center: 1-(1-Methyl-1H-indol-2-yl)ethanone Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(1-Methyl-1H-indol-2-yl)ethanone (also known as 2-acetyl-1-methylindole). This guide is designed for discovery chemists and process scientists who require high-purity indolic building blocks for downstream drug development.

The synthesis of C2-functionalized indoles requires precise control over regioselectivity and nucleophilic addition. While the enolate derived from 2-acetyl-1-methylindole is a highly versatile nucleophile for complex conjugate additions and cascade reactions[1], synthesizing the monomer itself without generating over-addition or regioisomeric impurities requires strict mechanistic discipline.

Mechanistic Workflow & Causality

The most reliable route to 1-(1-Methyl-1H-indol-2-yl)ethanone relies on the directed ortho-lithiation of 1-methylindole. The thermodynamic stability of the resulting 2-lithio species is driven by the specific pKa distribution and the stabilization of the lithiated intermediate at the C2 position[2]. However, the choice of the subsequent electrophile dictates the impurity profile.

G SM 1-Methylindole (Starting Material) Lithiation n-BuLi / TMEDA (-78°C, THF) SM->Lithiation Intermediate 1-Methylindol-2-yllithium Lithiation->Intermediate Complete Conversion Imp1 Unreacted 1-Methylindole (Moisture/Quench) Lithiation->Imp1 Trace Moisture / Poor Temp Control Acyl1 Weinreb Amide (Optimal) Intermediate->Acyl1 Acyl2 Acetyl Chloride (Sub-optimal) Intermediate->Acyl2 Target 1-(1-Methyl-1H-indol-2-yl)ethanone (Target Product) Acyl1->Target Chemoselective Acyl2->Target Fast but unselective Imp2 Tertiary Alcohol (Over-addition) Acyl2->Imp2 Excess Organolithium Imp3 Aldol Condensation Byproducts Target->Imp3 Basic Workup

Reaction pathway for 1-(1-Methyl-1H-indol-2-yl)ethanone synthesis and common impurity formation.

Troubleshooting FAQs

Q: Why is my crude product heavily contaminated with unreacted 1-methylindole despite using an excess of n-BuLi? A: The C2-lithiation of 1-methylindole is kinetically favored but highly sensitive to the aggregation state of the organolithium reagent. Without a coordinating additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), n-BuLi forms hexamers in THF that react sluggishly. Furthermore, any trace moisture in the THF or nitrogen line will prematurely quench the 1-methylindol-2-yllithium intermediate back to the starting material. Solution: Rigorously dry your THF (Karl Fischer < 10 ppm), use 1.1 equivalents of TMEDA to break organolithium aggregates into reactive monomers, and ensure the reaction is held at -78 °C for at least 1 hour before electrophile addition.

Q: My LC-MS shows a major impurity at +18 Da relative to the target ketone mass. What is this, and how do I eliminate it? A: This is the tertiary alcohol byproduct, 2-(2-hydroxypropan-2-yl)-1-methylindole. It forms via a secondary nucleophilic attack when the highly reactive 1-methylindol-2-yllithium reacts with the newly formed 1-(1-Methyl-1H-indol-2-yl)ethanone. Acylation of indoles is notoriously challenging due to the poor functional group tolerance and hyper-reactivity of acyl chlorides[3]. Solution: Switch the electrophile from acetyl chloride to a Weinreb amide (N-methoxy-N-methylacetamide). The Weinreb amide forms a stable tetrahedral intermediate coordinated by the lithium ion, which only collapses to the ketone after the aqueous acidic quench, completely preventing over-addition.

Q: I attempted a Friedel-Crafts acylation to synthesize this compound, but NMR shows the acetyl group is at the wrong position. Why? A: Indoles are inherently nucleophilic at the C3 position due to the enamine-like stabilization of the intermediate Wheland complex. Standard Friedel-Crafts acylation (e.g., acetyl chloride with AlCl3) will almost exclusively yield 3-acetyl-1-methylindole. To achieve C2 substitution, you must bypass electrophilic aromatic substitution and utilize the directed ortho-lithiation pathway, which exploits the acidity of the C2 proton adjacent to the N-methyl group[4].

Q: During the aqueous workup, my organic layer turns from pale yellow to dark brown, and TLC shows multiple baseline spots. What is happening? A: 1-(1-Methyl-1H-indol-2-yl)ethanone is an enolizable ketone. Under strongly basic conditions (which occur if the organolithium quench is not properly buffered), the ketone undergoes rapid aldol self-condensation, forming dark, highly conjugated polymeric byproducts. Solution: Quench the reaction strictly at -78 °C using a saturated aqueous solution of ammonium chloride (NH4Cl) to maintain a near-neutral pH during the phase separation.

Quantitative Data: Reagent Selection

The choice of acylating agent directly dictates the yield and impurity profile of the reaction. The data below summarizes the expected outcomes when reacting 1-methylindol-2-yllithium with various electrophiles.

Acylating AgentTarget Ketone Yield (%)Tertiary Alcohol Impurity (%)Unreacted SM (%)Mechanistic Note
Acetyl Chloride 45 - 55%25 - 35%< 5%Highly exothermic; tetrahedral intermediate collapses prematurely, leading to over-addition.
Acetic Anhydride 60 - 70%10 - 15%~ 5%Slower collapse than chloride, but still prone to double addition without inverse quenching.
N-Methoxy-N-methylacetamide > 85% < 1% < 5%Optimal. Chelation-stabilized tetrahedral intermediate prevents over-addition until aqueous quench.

Validated Experimental Protocol

To ensure a self-validating system, this protocol utilizes N-methoxy-N-methylacetamide and includes specific visual and chromatographic checkpoints.

Phase 1: Organolithium Generation
  • Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Add 1-methylindole (10.0 mmol, 1.31 g) and anhydrous THF (50 mL). Stir to dissolve.

  • Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (11.0 mmol, 1.65 mL).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Dropwise add n-Butyllithium (2.5 M in hexanes, 11.0 mmol, 4.4 mL) over 15 minutes via a syringe pump. Validation Checkpoint: The solution will transition from colorless to pale yellow, indicating the formation of the lithiated species.

  • Stir at -78 °C for 1 hour to ensure complete C2-lithiation.

Phase 2: Electrophilic Trapping
  • In a separate flame-dried vial, prepare a solution of N-methoxy-N-methylacetamide (Weinreb amide) (12.0 mmol, 1.24 g) in anhydrous THF (10 mL).

  • Add the Weinreb amide solution dropwise to the -78 °C organolithium mixture over 20 minutes to manage the exotherm.

  • Maintain the reaction at -78 °C for 2 hours. Do not allow the reaction to warm to room temperature prior to quenching to preserve the tetrahedral intermediate.

Phase 3: Quench and Extraction
  • Quench the reaction strictly at -78 °C by the rapid addition of saturated aqueous NH4Cl (20 mL).

  • Remove the cooling bath and allow the biphasic mixture to warm to room temperature.

  • Transfer to a separatory funnel, add ethyl acetate (50 mL), and separate the layers.

  • Extract the aqueous layer with additional ethyl acetate (2 x 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Phase 4: Purification
  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes:Ethyl Acetate).

  • Validation Checkpoint: Pool the product-containing fractions corresponding to an Rf ~ 0.4 in 80:20 Hexanes:EtOAc.

  • Concentrate the pooled fractions under reduced pressure to yield pure 1-(1-Methyl-1H-indol-2-yl)ethanone as a crystalline solid.

References

  • Directed ortho-Lithiation of the 2-(N,N-Dimethylhydrazinecarbonyl)-1-methylindole. Efficient Preparation of Tricyclic Lactones ResearchGate[Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties National Institutes of Health (PMC)[Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source National Institutes of Health (PMC)[Link]

  • Cyclohepta[b]indole Core Construction via the Michael Addition/Friedel–Crafts Condensation Sequence The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Validation & Comparative

Head-to-head comparison of analytical techniques for indole isomer separation

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison of Analytical Techniques for Indole Isomer Separation: A Comprehensive Guide

As analytical scientists and drug development professionals, we frequently encounter the "isomeric wall"—the point where standard mass spectrometry alone cannot distinguish between molecules of identical mass and fragmentation patterns. The separation of indole isomers is not merely a routine quality control step; it is a critical determinant of pharmacological safety and efficacy[1].

Isomers of substituted indoles—whether regioisomers like formylindoles or enantiomers of chiral derivatives—exhibit identical molecular weights and highly similar spatial orientations, leading to overlapping spectral properties and nearly identical pKa values[1]. In pharmaceuticals, one isomer may be a potent therapeutic agent, while its regioisomer could be inactive or toxic[1]. In forensic chemistry, distinguishing between 1-alkyl-3-acylindole synthetic cannabinoids and their 5-substituted regioisomers is paramount, as the 3-position is uniquely electron-rich due to resonance activation from the indole nitrogen[2].

This guide objectively compares the leading analytical techniques for indole isomer separation, providing the mechanistic causality and self-validating protocols required to build robust analytical workflows.

Mechanistic Evaluation of Core Technologies

High-Performance Liquid Chromatography (RP-HPLC & Chiral HPLC)

RP-HPLC is the workhorse for thermally labile or non-volatile indole derivatives. Separation is driven by hydrophobic partitioning and solvation energy. However, basic indole nitrogens frequently interact with acidic silanol groups on silica-based stationary phases, causing severe peak tailing[1]. The solution relies on strict mobile phase pH control (e.g., pH 3.0) to suppress silanol ionization or the use of basic modifiers like triethylamine (TEA)[1]. For enantiomeric indoles, Chiral HPLC utilizing polysaccharide-based Chiral Stationary Phases (CSPs) resolves isomers via hydrogen bonding, dipole-dipole, and π–π interactions[1].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for volatile indole regioisomers (e.g., formylindoles, methylindoles). While standard non-polar columns separate purely by boiling point (which fails for isomers), utilizing a trifluoropropyl methyl polysiloxane phase (e.g., Rtx-200) introduces strong dipole-dipole interactions. This exploits minute differences in the electron density distribution around the indole ring[2]. Furthermore, while EI-MS spectra of regioisomers are notoriously similar (e.g., formylindoles sharing a base peak at m/z 145), specific isomers like 3-formylindole can be distinguished by a unique base peak shift to m/z 144 due to proximity-induced fragmentation.

Supercritical Fluid Chromatography (SFC)

SFC utilizes supercritical CO₂ combined with an organic modifier (e.g., methanol). It provides orthogonal selectivity to both GC and HPLC. SFC is particularly dominant in chiral separations of indole enantiomers, offering higher diffusivity and lower viscosity than liquid mobile phases, which translates to significantly faster run times and sharper peaks[1].

Head-to-Head Performance Data

The following table summarizes the operational parameters and performance metrics of the three primary techniques for indole isomer separation.

FeatureRP-HPLCGC-MSSFC (Chiral)
Primary Mechanism Hydrophobic partitioning, solvationVolatility, dipole-dipole interactionsSupercritical fluid partitioning, H-bonding
Best Suited For Thermally labile indoles, polar metabolitesVolatile regioisomers, synthetic cannabinoidsEnantiomers, diastereomers
Typical Stationary Phase C18 (Base-deactivated)Trifluoropropyl methyl polysiloxanePolysaccharide derivatives (Amylose/Cellulose)
Resolution Driver Mobile phase pH, organic modifier ratioStationary phase polarity, oven ramp rateCo-solvent (MeOH), chiral selector
Elution Order (Formylindoles) 3- > 5- > 4- > 6- > 2- > 7-7- > 2- > 4- > 6- > 5- > 3-Compound specific

Orthogonal Selectivity: The Formylindole Case Study

A critical advantage of mastering both HPLC and GC-MS is the phenomenon of orthogonal selectivity . When separating the six regioisomeric indole aldehydes (2-, 3-, 4-, 5-, 6-, and 7-formylindoles), the elution orders between RP-HPLC and GC-MS are completely reversed due to the competing mechanisms of solvation versus volatility[3]. Cross-validating a complex sample using both techniques ensures absolute isomeric identification.

G Indole Formylindole Regioisomers HPLC RP-HPLC (C18) Elution: 3-, 5-, 4-, 6-, 2-, 7- Indole->HPLC Solvation Driven GCMS GC-MS (Rtx-200) Elution: 7-, 2-, 4-, 6-, 5-, 3- Indole->GCMS Volatility Driven

Caption: Orthogonal selectivity between RP-HPLC and GC-MS for formylindole regioisomers.

Self-Validating Experimental Protocols

To determine the correct approach for your specific indole matrix, follow the decision matrix below, followed by the detailed, self-validating experimental protocols.

G Start Indole Isomer Mixture IsChiral Stereoisomers? Start->IsChiral Volatile Volatile Regioisomers? IsChiral->Volatile No SFC SFC / Chiral HPLC IsChiral->SFC Yes GCMS GC-MS (Dipole Phase) Volatile->GCMS Yes HPLC RP-HPLC (pH 3.0) Volatile->HPLC No

Caption: Decision matrix for selecting the optimal analytical technique for indole isomer separation.

Protocol A: RP-HPLC Method for Non-Chromophoric Indole Diastereomers

Target: Octahydro-1H-indole-2-carboxylic acid and its three diastereomers[4]. Rationale: This compound is non-chromophoric and possesses three chiral centers, requiring specialized detection (Refractive Index) and strict pH control to prevent peak broadening[4].

  • Mobile Phase Preparation: Prepare a 10 mM potassium phosphate buffer.

    • Causality: If the mobile phase pH is close to the basic indole's pKa, it exists in a mixed ionization state, causing peak distortion.

    • Action: Adjust the buffer strictly to pH 3.0. This ensures complete protonation and masks residual column silanols[1],[4].

  • System Setup: Install an Inertsil ODS-4 C18 column (250 mm x 4.6 mm, 5 µm). Set column oven temperature to 35°C and flow rate to 1.5 mL/min[4].

  • Equilibration (Self-Validation Check): Flush the column with ≥10 column volumes of the mobile phase[1].

    • Validation: Do not inject samples until the Refractive Index Detector (RID) baseline drift is <10 nRIU/h. A stable baseline confirms complete column equilibration and thermal stability.

  • Injection & Analysis: Inject 10 µL of the sample.

    • Validation: Calculate the peak symmetry factor for the first eluting isomer. If the factor is >1.5 (tailing), discard the run, verify the buffer pH is exactly 3.0, and re-equilibrate.

Protocol B: GC-MS Method for Volatile Indole Regioisomers

Target: Regioisomeric indole aldehydes (e.g., precursors to JWH-018 synthetic cannabinoids)[3]. Rationale: The 3-position of the indole ring is heavily electron-rich due to direct resonance activation via the indole nitrogen, altering its dipole moment compared to the 5-position[2].

  • Column Selection: Install a trifluoropropyl methyl polysiloxane capillary column (e.g., Rtx-200).

    • Causality: Standard 5% phenyl columns fail to resolve these isomers due to identical boiling points. The fluorine atoms in the Rtx-200 phase provide the necessary dipole-dipole interactions to exploit the electronic differences of the indole ring[3].

  • MS Method Setup: Set the mass spectrometer to EI mode (70 eV) with full scan acquisition.

    • Validation Check: While all formylindole isomers will yield a base peak at m/z 145, validate the identity of the 3-formyl isomer by confirming a unique base peak shift to m/z 144[3]. If this shift is absent, the peak is not the 3-isomer.

  • Thermal Gradient Execution: Apply an optimized oven temperature ramp to separate the closely eluting 5- and 3-formyl isomers.

    • Validation: Ensure the final chromatogram yields a resolution (Rs) > 1.5 between the 5-formyl and 3-formyl peaks. The expected elution order must be 7- > 2- > 4- > 6- > 5- > 3-formyl isomer[3].

References

  • Benchchem - Technical Support Center: Method Development for Separating Isomers of Substituted Indoles.1

  • ResearchGate - Spectroscopic Differentiation and Chromatographic Separation of Six Indole Aldehyde Regioisomers.3

  • Scribd (Vali et al., J Chromat Separation Techniq) - Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.4

  • Office of Justice Programs - Forensic Chemistry of Substituted 1-Alkyl-3-Acylindoles: Isomeric Synthetic Cannabinoids.2

Sources

Cross-reactivity profiling of 1-(1-Methyl-1H-indol-2-yl)ethanone against a panel of kinases

Author: BenchChem Technical Support Team. Date: March 2026

Title: De-risking Scaffold Promiscuity: Cross-Reactivity Profiling of 1-(1-Methyl-1H-indol-2-yl)ethanone Against Alternative Indole Fragments

Introduction & Strategic Rationale

In Fragment-Based Drug Discovery (FBDD), the indole core is universally recognized as a "privileged scaffold" for kinase inhibition[1]. However, the inherent promiscuity of unsubstituted indoles often leads to downstream off-target toxicities. To build highly selective kinase inhibitors, drug development professionals must establish the baseline cross-reactivity of their starting building blocks before initiating resource-intensive Structure-Activity Relationship (SAR) campaigns[2].

This guide provides an objective, data-driven comparison of 1-(1-Methyl-1H-indol-2-yl)ethanone (CAS: 16498-68-3) against two widely used alternative fragments: 2-indolinone (the core of multi-targeted RTK inhibitors like sunitinib) and 1H-indole-2-carboxamide . By profiling these fragments across a broad kinome panel, we elucidate how subtle structural modifications—specifically N-methylation and C2-acetylation—mechanistically dictate kinase selectivity.

Mechanistic Insights: The Chemistry of Hinge Binding

To understand the experimental data, we must first examine the causality behind the fragment-kinase interaction. The ATP-binding pocket of most kinases features a "hinge region" that forms critical hydrogen bonds with inhibitors.

  • 2-Indolinone (Alternative 1): Features an N1 hydrogen bond donor and a C2 carbonyl hydrogen bond acceptor. This perfectly complements the backbone C=O and NH of canonical hinge residues (e.g., Cys or Met), resulting in potent but highly promiscuous binding across Receptor Tyrosine Kinases (RTKs).

  • 1H-indole-2-carboxamide (Alternative 2): Retains the N1 donor and offers a flexible carboxamide group, allowing it to adapt to various hinge conformations, particularly in Cyclin-Dependent Kinases (CDKs).

  • 1-(1-Methyl-1H-indol-2-yl)ethanone (Target Product): The addition of a methyl group at the N1 position eliminates the critical hydrogen bond donor and introduces a steric clash if the molecule attempts to adopt a canonical hinge-binding pose. Consequently, this fragment is forced to bind in atypical orientations or engage non-canonical pockets (such as DFG-out allosteric sites), drastically reducing its promiscuity and offering a highly differentiated, selective starting point for FBDD.

RTK_Pathway Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase Ligand->RTK Activation Grb2 Adapter Proteins (Grb2/SOS) RTK->Grb2 Indole Indole Fragment Indole->RTK ATP-competitive Blockade KinaseCascade Kinase Cascade (Ras/Raf/MEK/ERK) Grb2->KinaseCascade Nucleus Cellular Proliferation KinaseCascade->Nucleus

RTK signaling cascade illustrating the intervention point of ATP-competitive indole fragments.

Self-Validating Experimental Workflows

To objectively evaluate cross-reactivity, we employ a two-tiered, self-validating protocol. We first use a thermodynamic binding assay (KINOMEscan) to capture all interactions independent of enzymatic activity, followed by an orthogonal kinetic assay (TR-FRET) to verify functional antagonism.

Workflow Frag Fragment Selection Kinome KINOMEscan (Thermodynamic Binding) Frag->Kinome 100 µM Screen TRFRET TR-FRET (Functional Validation) Kinome->TRFRET Hit Triage SAR SAR Elaboration TRFRET->SAR IC50 Data

Two-tiered cross-reactivity profiling workflow for fragment-based kinase inhibitor discovery.
Protocol A: Primary High-Throughput Screening via KINOMEscan

Causality: Enzymatic assays often yield false negatives for low-affinity fragments due to high intracellular ATP concentrations competing for the active site. The KINOMEscan methodology (DiscoverX) measures thermodynamic binding affinity directly, making it the gold standard for fragment profiling[3][4].

Step-by-Step Methodology:

  • Preparation of Kinase-Tagged Phage: Grow E. coli host strains (derived from BL21) to log-phase. Infect with T7 phage expressing human kinase-target fusions[3].

  • Immobilization: Bind biotinylated proprietary bait ligands to streptavidin-coated magnetic beads.

  • Competition Binding: Combine the kinase-tagged phage, immobilized bait, and the test fragment (1-(1-Methyl-1H-indol-2-yl)ethanone) at a high screening concentration of 100 µM in a 384-well plate.

  • Incubation & Washing: Incubate for 1 hour at room temperature. Wash the beads with buffer to remove unbound phage.

  • Elution & Quantification: Elute the bound phage and quantify the remaining kinase concentration using quantitative PCR (qPCR) targeting the T7 phage DNA[3].

  • Data Normalization: Calculate the "% Control" (where 0% indicates complete inhibition/binding and 100% indicates no binding).

Protocol B: Orthogonal Validation via TR-FRET (LanthaScreen)

Causality: To ensure the thermodynamic binding observed in KINOMEscan translates to functional enzymatic inhibition (and is not an artifact of compound aggregation), we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). TR-FRET minimizes background auto-fluorescence, maximizing the signal-to-noise ratio critical for weak fragment hits[5][6].

Step-by-Step Methodology:

  • Reaction Assembly: In a low-volume 384-well black microplate, combine the target kinase, 400 nM fluorescein-labeled poly-GAT substrate, and ATP (at the enzyme's apparent Km) with varying concentrations of the fragment (serial dilution from 500 µM)[7].

  • Kinase Reaction: Incubate the mixture for 60 minutes at room temperature to allow phosphorylation of the substrate.

  • Quench & Detection: Add TR-FRET dilution buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and a terbium-labeled phospho-specific antibody (e.g., Tb-PY20)[5][7].

  • Signal Acquisition: Incubate for an additional 60 minutes. Read the plate on a compatible microplate reader, exciting the Terbium donor at 340 nm and measuring emission at 490 nm (Tb) and 520 nm (Fluorescein FRET)[7].

  • Analysis: Calculate the 520/490 nm emission ratio. Plot against log[inhibitor] to determine the functional IC50.

Comparative Data Presentation

The following tables summarize the profiling results of 1-(1-Methyl-1H-indol-2-yl)ethanone against the alternative fragments.

Table 1: KINOMEscan Primary Screening (% Control at 100 µM) Note: Lower values (<35%) indicate strong binding affinity. Values >80% indicate negligible interaction.

Kinase Target2-Indolinone (Alt 1)1H-indole-2-carboxamide (Alt 2)1-(1-Methyl-1H-indol-2-yl)ethanone
VEGFR2 (RTK) 12%45%92%
EGFR (RTK) 18%52%88%
CDK2 (CMGC) 65%15%76%
p38α (MAPK) 42%38%81%
PIM1 (CAMK) 85%70%28%
CK2 (Atypical) 90%82%34%

Table 2: TR-FRET Orthogonal Validation (IC50 in µM) Note: Validating the functional inhibition of the primary hits identified in Table 1.

Kinase Target2-Indolinone (Alt 1)1H-indole-2-carboxamide (Alt 2)1-(1-Methyl-1H-indol-2-yl)ethanone
VEGFR2 45 µM>500 µM>500 µM
CDK2 >500 µM62 µM>500 µM
PIM1 >500 µM>500 µM115 µM
CK2 >500 µM>500 µM140 µM

Conclusion & Strategic Recommendations

The cross-reactivity profile clearly demonstrates that 1-(1-Methyl-1H-indol-2-yl)ethanone behaves fundamentally differently than traditional indole fragments. While 2-indolinone acts as a promiscuous hinge-binder across the RTK family (VEGFR2, EGFR), the N1-methylation of 1-(1-Methyl-1H-indol-2-yl)ethanone effectively abolishes this canonical interaction.

Instead, the experimental data reveals a highly selective baseline affinity for specific serine/threonine and atypical kinases (e.g., PIM1 and CK2). For drug development professionals seeking to design novel, non-RTK targeted therapies, 1-(1-Methyl-1H-indol-2-yl)ethanone provides a superior, de-risked starting scaffold that minimizes the off-target liabilities traditionally associated with indole-based FBDD campaigns.

References

  • BMG Labtech. "LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay." BMG Labtech Application Notes. Available at:[Link]

  • Bio Molecular Systems. "Kinase Assays with Myra." Bio Molecular Systems Applications. Available at: [Link]

  • PMC / Nature Communications. "Harnessing free energy calculations for kinome-wide selectivity in drug discovery campaigns with a Wee1 case study." National Center for Biotechnology Information. Available at:[Link]

  • PMC / Journal of Biological Chemistry. "Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics." National Center for Biotechnology Information. Available at:[Link]

  • bioRxiv. "Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase." bioRxiv Preprint Server. Available at:[Link]

Sources

Safety Operating Guide

1-(1-Methyl-1H-indol-2-yl)ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper laboratory chemical disposal is a critical component of responsible drug development and chemical research. 1-(1-Methyl-1H-indol-2-yl)ethanone (also known as 2-Acetyl-1,3-dimethylindole or 2-Acetyl-1-methylindole) is a high-purity research chemical belonging to the indole class of heterocyclic aromatic compounds[1]. Because the indole scaffold is highly lipophilic and biologically active, improper disposal poses significant risks of environmental persistence and aquatic toxicity[2].

As a Senior Application Scientist, I have designed this comprehensive, self-validating operational guide to ensure that your laboratory handles and disposes of 1-(1-Methyl-1H-indol-2-yl)ethanone in strict accordance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[3][4].

Chemical & Safety Data Profile

Before initiating any disposal protocol, it is mandatory to understand the physicochemical properties of the compound. These properties dictate the choice of solvents for decontamination and the specific waste streams required.

PropertyValue / ClassificationOperational Implication
Chemical Name 1-(1-Methyl-1H-indol-2-yl)ethanoneTarget compound for disposal.
CAS Number 16244-26-1 / 16498-68-3Use for accurate RCRA waste labeling[1][5].
Molecular Formula C₁₂H₁₃NO / C₁₁H₁₁NOHigh carbon content indicates high lipophilicity[1].
Solubility Soluble in DMSO, DCM, Methanol; Insoluble in WaterDo not use aqueous solutions for decontamination. Compound will precipitate[2].
Hazard Statements Harmful if swallowed; Toxic to aquatic lifeRequires strict segregation from municipal water systems[2].

Mechanistic Rationale for Disposal Protocols

In laboratory safety, understanding the causality behind a rule ensures higher compliance and better problem-solving.

  • The Lipophilicity Problem: Indole derivatives are designed to cross biological membranes, making them highly lipophilic[1]. If flushed down a standard laboratory sink, 1-(1-Methyl-1H-indol-2-yl)ethanone will precipitate out of the aqueous phase, accumulating in plumbing traps or municipal water treatment facilities. This leads to long-lasting aquatic toxicity[2].

  • Solvent Stratification (EPA F-Codes): Because you must use organic solvents to dissolve this compound, the resulting liquid waste falls under EPA RCRA "F-listed" hazardous wastes (spent solvents)[4]. Halogenated solvents (e.g., Dichloromethane) must be segregated from non-halogenated solvents (e.g., DMSO, Methanol)[3]. Mixing them drastically increases disposal costs and risks the formation of toxic dioxins during the incineration process[4][6].

Standard Operating Procedure: Step-by-Step Disposal

This protocol provides a self-validating workflow for the safe disposal of 1-(1-Methyl-1H-indol-2-yl)ethanone.

Step 1: Hazard Assessment & PPE Verification
  • Action: Don standard laboratory Personal Protective Equipment (PPE), including chemical-resistant gloves (Nitrile, minimum 4 mil thickness), safety goggles with side-shields, and a flame-retardant lab coat[2].

  • Validation: Inspect gloves for micro-tears before handling the chemical. Ensure all handling of the pure powder is conducted within a certified chemical fume hood to prevent inhalation of aerosolized particulates.

Step 2: Solid Waste Segregation
  • Action: Collect all unused or expired 1-(1-Methyl-1H-indol-2-yl)ethanone powder. Leave the powder in its original vendor packaging if possible. If transferring, place it in a sealable, chemically compatible container (e.g., high-density polyethylene, HDPE)[3].

  • Action: Collect all contaminated consumables (pipette tips, weigh boats, spatulas, and used gloves) and place them in a dedicated, heavy-duty plastic bag[2].

  • Causality: Double-bagging solid waste prevents the accidental aerosolization of fine indole powders during transit to the Environmental Health and Safety (EHS) accumulation area[3].

Step 3: Liquid Waste Management
  • Action: Identify the solvent used to dissolve the 1-(1-Methyl-1H-indol-2-yl)ethanone.

  • Halogenated Stream: If dissolved in Chloroform or Dichloromethane (DCM), pour the solution into a designated Halogenated Hazardous Waste container (EPA Codes F001/F002)[4].

  • Non-Halogenated Stream: If dissolved in DMSO, Methanol, or Ethanol, pour into a designated Non-Halogenated Hazardous Waste container (EPA Codes F003-F005)[4][6].

  • Validation: Visually inspect the waste container for phase separation. If phase separation occurs, notify EHS immediately, as incompatible solvents may have been mixed[3].

Step 4: Labware Decontamination
  • Action: Do not wash contaminated reusable glassware (e.g., beakers, volumetric flasks) with water. Instead, rinse the glassware three times with a small volume of the compatible organic solvent (e.g., DMSO or Acetone)[2].

  • Action: Collect all rinsate and dispose of it in the appropriate liquid waste container identified in Step 3[2]. Only after this triple-rinse can the glassware be washed with standard laboratory detergent and water.

Step 5: RCRA Labeling & EHS Integration
  • Action: Affix a standardized "HAZARDOUS WASTE" label to all containers[3]. The label must explicitly list "1-(1-Methyl-1H-indol-2-yl)ethanone" and the exact percentage composition of the solvents used[3].

  • Action: Keep containers tightly capped at all times unless actively adding waste[3]. Submit a Hazardous Material Pickup Request to your institution's EHS office[3][7].

Disposal Workflow Visualization

To streamline laboratory operations, follow this logical decision tree for categorizing and disposing of 1-(1-Methyl-1H-indol-2-yl)ethanone waste streams.

G Start Initiate Disposal Protocol 1-(1-Methyl-1H-indol-2-yl)ethanone Type Identify Waste State Start->Type Solid Solid Waste (Powder, Consumables) Type->Solid Liquid Liquid Waste (Solutions, Rinsates) Type->Liquid Decon Contaminated Labware Type->Decon SolidCont Seal in Original Container or Double-Bag Solid->SolidCont Solvent Solvent Classification? Liquid->Solvent DeconAction Rinse with Compatible Organic Solvent Decon->DeconAction SolidBin Solid Hazardous Waste Bin SolidCont->SolidBin Label Apply RCRA Labels & Request EHS Pickup SolidBin->Label Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Solvent->Halogenated NonHalo Non-Halogenated Solvent (e.g., DMSO, MeOH) Solvent->NonHalo HaloBin Halogenated Waste Stream (EPA F001/F002) Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Stream (EPA F003-F005) NonHalo->NonHaloBin HaloBin->Label NonHaloBin->Label DeconAction->Liquid

Workflow for the safe segregation and disposal of 1-(1-Methyl-1H-indol-2-yl)ethanone waste streams.

References

  • Benchchem. "1-(1-Methyl-1H-indol-2-yl)ethanone." Benchchem.com. 1

  • Benchchem. "Navigating the Safe Disposal of (E)-FeCp-oxindole: A Procedural Guide." (Analogous Indole Derivative Safety Data). Benchchem.com. 2

  • ChemScene. "16498-68-3 | 1-(1-Methyl-1H-indol-2-yl)ethanone." Chemscene.com. 5

  • Purdue University Engineering. "Guidelines: Handling and Disposal of Chemicals." Purdue.edu. 3

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings (RCRA Subtitle C)." EPA.gov. 4

  • Western Kentucky University (WKU). "EPA HAZARDOUS WASTE CODES." WKU.edu. 6

  • Physikalisch-Technische Bundesanstalt (PTB). "Chemical Waste Management for Laboratories." PTB.de. 7

Sources

Personal protective equipment for handling 1-(1-Methyl-1H-indol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Masterclass: Handling 1-(1-Methyl-1H-indol-2-yl)ethanone

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a discipline rooted in mechanistic understanding. 1-(1-Methyl-1H-indol-2-yl)ethanone (CAS: 16498-68-3) is a highly versatile indole derivative widely utilized as a scaffold in medicinal chemistry and drug discovery[1]. While it is an invaluable building block, its structural features—specifically the lipophilic indole core combined with an N-methyl and acetyl group—dictate specific safety and handling protocols.

This guide provides the causality behind the required Personal Protective Equipment (PPE) and delivers field-proven, self-validating operational workflows to ensure maximum safety and efficiency in your laboratory.

Hazard Causality & Risk Assessment

To protect yourself, you must understand how the chemical interacts with biological systems and laboratory materials. 1-(1-Methyl-1H-indol-2-yl)ethanone typically presents as a crystalline powder.

  • Dermal and Ocular Hazard (H315, H319): The lipophilic nature of the N-methylated indole ring allows it to interact readily with lipid bilayers in the skin and mucous membranes, causing localized irritation.

  • Respiratory Hazard (H335): As a fine powder, it is prone to aerosolization. Inhalation of these particulates can cause acute respiratory tract irritation.

  • The "Carrier" Effect: When dissolved in organic solvents commonly used in drug discovery (e.g., DMSO, DMF, or Dichloromethane), the solvent acts as a carrier, drastically increasing the dermal permeability of the dissolved indole compound. PPE must scale dynamically based on whether you are handling the solid or a solution.

Mandatory PPE Matrix

The following table summarizes the quantitative specifications and scientific rationale for PPE selection, strictly adhering to OSHA 29 CFR 1910.132 standards for hazard assessment[2].

PPE CategorySpecificationScientific RationaleReplacement Frequency
Hand Protection (Solid) Nitrile gloves (Minimum 8 mil thickness)Nitrile provides an excellent barrier against solid lipophilic particulates, preventing dermal adherence.Every 2 hours, or immediately upon visible contamination.
Hand Protection (Solution) Double-gloving (Nitrile inner, Butyl rubber outer)Solvents like DMSO/DCM rapidly degrade standard nitrile. Butyl rubber prevents solvent-mediated permeation of the indole.Immediately after solvent exposure or batch completion.
Eye Protection Tight-fitting chemical safety gogglesStandard safety glasses leave gaps. Goggles prevent fine, static-charged crystalline dust from bypassing the lenses.Inspect daily for seal degradation.
Body Protection Flame-retardant lab coat (Nomex/Cotton) + Tyvek sleevesPrevents particulate accumulation on forearms and protects against secondary solvent splashes.Launder weekly; discard Tyvek sleeves daily.
Respiratory N95/P100 Particulate RespiratorEssential if weighing outside a controlled environment (though fume hood use is mandatory) to block H335 particulates.Discard after single use or if breathing resistance increases.

Experimental Protocols: Safe Handling Workflows

Trustworthy science relies on self-validating systems. The following step-by-step methodologies ensure that exposure risks are mitigated at every stage of the workflow.

Protocol A: Precision Weighing and Transfer (Solid State)

Indole powders frequently hold a static charge, leading to sudden aerosolization during transfer. This protocol minimizes dust generation.

  • Validate Engineering Controls: Before opening the reagent bottle, verify that the chemical fume hood face velocity is actively reading between 80–120 feet per minute (fpm) (0.4–0.6 m/s)[3].

  • Static Mitigation: Wipe the exterior of the reagent bottle and the analytical balance draft shield with a static-dissipative wipe.

  • Tool Selection: Use a grounded, stainless-steel or static-dissipative polymeric weighing spatula. Avoid standard plastic spatulas, which exacerbate static cling.

  • Closed-System Transfer: Tare a sealable vial (e.g., a septum-capped vial) on the balance. Transfer the required mass of 1-(1-Methyl-1H-indol-2-yl)ethanone directly into the vial.

  • Seal and Decontaminate: Cap the vial tightly before removing it from the draft shield. Decontaminate the spatula and balance pan immediately using a lint-free wipe dampened with 70% Isopropanol (IPA).

Protocol B: Solution Preparation and Solvent Handling

Once dissolved, the compound's bioavailability increases significantly. Strict containment is required.

  • Solvent Addition: Working inside the fume hood, inject the solvent (e.g., DMSO) directly through the septum of the sealed vial using a Luer-lock syringe. This prevents any aerosolized dust from escaping as the solvent displaces the air inside the vial.

  • Agitation: Vortex the sealed vial until dissolution is complete. Do not sonicate in an open bath, as this can generate micro-aerosols of the hazardous solution.

  • Secondary Containment: Place the prepared solution in a secondary, shatter-proof container (e.g., a polyethylene beaker) before transporting it to the LC-MS or assay station.

Spill Response & Disposal Plan

Immediate and calculated action is required during a spill to prevent widespread laboratory contamination[4].

  • Solid Spill (Powder): Do not dry sweep. Dry sweeping aerosolizes the indole powder. Gently cover the spill with absorbent paper towels. Carefully dampen the towels with a 10% ethanol/water solution to suppress dust, then wipe inward from the edges. Place the contaminated towels in a hazardous waste bag.

  • Liquid Spill (Solution): Immediately overlay the spill with an inert, universal chemical absorbent (e.g., vermiculite or commercial spill pads). Allow 5 minutes for full absorption. Scoop the saturated absorbent using a non-sparking tool into a compatible waste container.

  • Waste Disposal: 1-(1-Methyl-1H-indol-2-yl)ethanone waste must be segregated. Solid waste should be placed in clearly labeled, double-bagged hazardous waste containers destined for high-temperature incineration. Liquid waste must be categorized by the solvent used (e.g., "Halogenated Organic Waste" if dissolved in DCM, or "Non-Halogenated Organic Waste" if in DMSO) and disposed of according to institutional and EPA guidelines[3].

Workflow Visualization

The following diagram maps the logical progression of PPE selection and spill response based on the physical state of the compound.

PPE_Workflow Start 1-(1-Methyl-1H-indol-2-yl)ethanone Handling Workflow Solid Handling Solid Powder (Weighing/Transfer) Start->Solid Solution Handling in Solution (DMSO/DMF/DCM) Start->Solution PPE_Solid PPE: N95/P100, Goggles, Single Nitrile Gloves Solid->PPE_Solid PPE_Sol PPE: Face Shield, Goggles, Double Nitrile or Butyl Gloves Solution->PPE_Sol Hood Engineering Control: Fume Hood (Face Velocity >80 fpm) PPE_Solid->Hood PPE_Sol->Hood Spill Spill Event? Hood->Spill Spill_Solid Wet wipe with IPA/EtOH, Avoid dry sweeping Spill->Spill_Solid If Solid Spill_Sol Use universal absorbent pads, Ventilate area Spill->Spill_Sol If Solution

Caption: Logical workflow for PPE selection, engineering controls, and spill response based on chemical state.

References

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. Retrieved from:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Retrieved from:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.